2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-methoxycarbonyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)6-4-5(9(11,12)13)2-3-7(6)10(15)16/h2-4,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBJDGTBHKXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674635 | |
| Record name | [2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |
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Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-42-8 | |
| Record name | 1-Methyl 2-borono-5-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic protocols for obtaining 2-(methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Its structural motifs, featuring a trifluoromethyl group and a methoxycarbonyl substituent, make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This document will detail two primary, robust synthetic strategies: the Miyaura Borylation of a halogenated precursor and the ortho-selective Lithiation-Borylation of a benzoate ester. Each method will be presented with a step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters for successful execution.
Introduction to this compound
This compound (CAS No. 1072951-42-8) is an aromatic boronic acid that has gained significant interest in the field of organic synthesis. The presence of the electron-withdrawing trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the methoxycarbonyl group offers a site for further chemical modification. The boronic acid moiety is the key functional group that enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.
| Property | Value |
| CAS Number | 1072951-42-8 |
| Molecular Formula | C₉H₈BF₃O₄ |
| Molecular Weight | 247.96 g/mol |
Synthetic Strategies: A Dual-Pronged Approach
The synthesis of this compound can be efficiently achieved through two primary methodologies. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid
This guide provides a comprehensive technical overview of the physicochemical properties of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights into the characterization of this important synthetic intermediate.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific compound of interest, this compound, possesses a unique combination of electron-withdrawing groups—a trifluoromethyl group and a methoxycarbonyl group—which significantly influence its reactivity, stability, and other physicochemical characteristics. A thorough understanding of these properties is paramount for its effective application in the synthesis of complex pharmaceutical agents.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its properties based on data from closely related analogs and established chemical principles. This section outlines the key physicochemical parameters and provides a framework for their experimental determination.
Identification and Chemical Structure
| Property | Value | Source(s) |
| CAS Number | 1072951-42-8 | [1][2] |
| Molecular Formula | C₉H₈BF₃O₄ | [1][2] |
| Molecular Weight | 247.96 g/mol | [2] |
| SMILES | O=C(OC)c1cc(c(B(O)O)cc1)C(F)(F)F | [2] |
Structural Diagram:
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
The following data has been computationally predicted and provides a valuable starting point for experimental design.
| Parameter | Predicted Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 0.1718 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
These predicted values suggest that the molecule has moderate polarity and a low lipophilicity, which are important considerations for its solubility and handling.
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The causality behind experimental choices is emphasized to ensure robust and reliable data generation.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range is expected.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) around the expected melting range.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Expert Insight: A broad melting range is indicative of impurities. The presence of boronic anhydride (boroxine), a common impurity in boronic acids formed through dehydration, can lead to a depressed and broadened melting point.
Solubility
Understanding the solubility of the compound in various solvents is crucial for its use in reactions, purification, and formulation.
Experimental Protocol: Isothermal Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are chosen.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solutions are allowed to stand, or are centrifuged, to separate the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined to calculate the solubility. Alternatively, the concentration of the solute in the supernatant can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
-
Trustworthiness: Running the experiment in triplicate and ensuring that the amount of undissolved solid remains constant over an extended period validates that equilibrium has been achieved.
Acidity (pKa)
The pKa of a boronic acid is a measure of its Lewis acidity and is critical for understanding its reactivity, particularly in forming boronate esters and in Suzuki-Miyaura coupling reactions.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Authoritative Grounding: The presence of two strong electron-withdrawing groups (trifluoromethyl and methoxycarbonyl) is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3]
Logical Workflow for Physicochemical Characterization:
Caption: Workflow for the comprehensive physicochemical characterization of the title compound.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and offers insights into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group. The coupling patterns of the aromatic protons will confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
¹¹B NMR: The boron NMR spectrum will provide information about the coordination state of the boron atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (boronic acid) |
| ~2950 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1350 | B-O stretch |
| ~1100-1300 | C-F stretch (trifluoromethyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Stability and Reactivity Considerations
Phenylboronic acids are generally stable compounds but can undergo certain reactions.
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Dehydration: Boronic acids can reversibly dehydrate to form cyclic boroxines, especially upon heating. This is an important consideration for storage and in reactions conducted at elevated temperatures.
-
Protodeboronation: The carbon-boron bond can be cleaved under certain conditions, such as in the presence of strong acids or bases, or upon prolonged heating in protic solvents. The electron-withdrawing nature of the substituents in the title compound may influence its susceptibility to protodeboronation.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation.[4]
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of pharmaceutical compounds. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the methoxycarbonyl group provides a handle for further functionalization. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in drug molecules.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By combining predicted data with established experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to effectively handle, characterize, and utilize this important synthetic intermediate. The insights into its stability, reactivity, and spectroscopic profile will aid in the rational design of synthetic routes and the development of novel therapeutic agents.
References
A Senior Application Scientist's Guide to 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within the demanding arenas of pharmaceutical and materials science, the selection of starting materials is a critical determinant of success. An ideal building block offers not just a reactive handle, but also imparts desirable physicochemical properties to the final molecular architecture. 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid, with CAS Number 1072951-42-8, represents a quintessential example of such a strategic synthetic intermediate. Its utility extends beyond being a mere participant in carbon-carbon bond formation; it is a carefully designed scaffold that introduces two of the most influential functional groups in contemporary drug design: the methoxycarbonyl and the trifluoromethyl moieties. This guide provides an in-depth technical overview of this valuable reagent, from its fundamental properties to its practical application, grounded in the principles of synthetic chemistry.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a reagent's intrinsic properties is the foundation of its effective application. This compound is a white to off-white solid, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072951-42-8 | [1][2] |
| Molecular Formula | C₉H₈BF₃O₄ | [1][2] |
| Molecular Weight | 247.96 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
The presence of both a boronic acid and a methyl ester on the same aromatic ring, ortho to each other, and a trifluoromethyl group para to the ester, creates a unique electronic and steric environment. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the molecule, while the methoxycarbonyl group provides a versatile handle for further synthetic transformations.[3]
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a logical synthetic approach based on well-established organometallic methodologies. A plausible route would involve the ortho-lithiation of a suitable precursor followed by borylation.
A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4] For the synthesis of the title compound, a likely starting material would be methyl 3-bromo-4-(trifluoromethyl)benzoate.
Representative Synthetic Workflow: A Plausible Approach
The following protocol is a representative example of how a substituted arylboronic acid can be synthesized and is adapted from established methods for similar compounds.
Step 1: Halogen-Metal Exchange
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl 3-bromo-4-(trifluoromethyl)benzoate in an anhydrous ethereal solvent (such as tetrahydrofuran or diethyl ether) is cooled to a low temperature (typically -78 °C). To this solution, a strong organolithium base, such as n-butyllithium, is added dropwise. The reaction is stirred at this low temperature to allow for the halogen-metal exchange to occur, forming the corresponding aryllithium species.
Step 2: Borylation
A trialkyl borate, most commonly trimethyl borate or triisopropyl borate, is then added dropwise to the freshly prepared aryllithium solution, while maintaining the low temperature. This electrophilic quench results in the formation of a boronate ester intermediate.
Step 3: Hydrolysis
After the borylation reaction is complete, the reaction mixture is allowed to warm to room temperature and is then quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolysis step converts the boronate ester to the desired boronic acid.
Step 4: Workup and Purification
The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.[6]
The Strategic Advantage of the Trifluoromethyl and Methoxycarbonyl Groups
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The methoxycarbonyl group, being an ester, can serve as a synthetic handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, illustrating how this compound would be utilized.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, and the base.
-
The vessel is then sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling several times.
-
The palladium catalyst is added under the inert atmosphere.
-
The anhydrous solvent (and water, if applicable) is added via syringe.
-
The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound. A review of the Safety Data Sheet (SDS) is mandatory before use.
-
Hazard Identification: While not classified as a dangerous good for transport, it may be harmful if swallowed, and can cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a powerful and versatile building block for organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the beneficial properties imparted by the trifluoromethyl and methoxycarbonyl groups, makes it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science.[3] A thorough understanding of its properties, handling requirements, and reaction methodologies, as outlined in this guide, will enable scientists to effectively leverage this reagent to construct complex and valuable molecular architectures.
References
2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid molecular weight
An In-depth Technical Guide to 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Protocols for Modern Drug Discovery
Executive Summary: this compound is a highly functionalized arylboronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. Its strategic combination of a reactive boronic acid moiety, an electron-withdrawing trifluoromethyl group, and a versatile methoxycarbonyl handle makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its strategic importance in the design of novel therapeutics. The molecular weight of this compound is 247.96 g/mol .[1]
Introduction: A Trifunctional Reagent for Advanced Synthesis
In the landscape of pharmaceutical development, the ability to rapidly and efficiently synthesize novel molecular entities is paramount. Arylboronic acids are cornerstone reagents in this endeavor, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This compound (CAS Number: 1072951-42-8) has emerged as a particularly powerful intermediate for several key reasons:
-
The Boronic Acid Group: This functional group is the linchpin for Suzuki-Miyaura coupling, one of the most robust and widely used methods for forming carbon-carbon bonds in organic chemistry.[2][3] Its stability, low toxicity, and commercial availability have made it a mainstay in both academic and industrial laboratories.
-
The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Its strong electron-withdrawing nature also influences the reactivity of the phenyl ring.
-
The Methoxycarbonyl Group (-COOCH₃): This ester group provides a synthetic handle for further molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups, enabling the exploration of a wider chemical space.
This guide is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols to effectively leverage this versatile compound.
Physicochemical and Computational Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 247.96 g/mol | [1] |
| Molecular Formula | C₉H₈BF₃O₄ | [1][6] |
| CAS Number | 1072951-42-8 | [1][6][7] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)B(O)O | [1] |
| Purity (Typical) | ≥97% | [1] |
| Topological Polar Surface Area | 66.76 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a common motif in many marketed drugs.
Mechanistic Causality and Component Selection
The success of a Suzuki-Miyaura coupling hinges on the careful selection of a catalyst, base, and solvent system, each playing a critical role in the catalytic cycle.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium catalyst is the engine of the reaction. It undergoes oxidative addition with the aryl halide partner, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the active catalyst. The choice of ligands on the palladium center (e.g., triphenylphosphine) is crucial for stabilizing the catalyst and promoting the reaction.
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step with the palladium complex. The choice of base can significantly impact reaction rate and yield, with stronger bases often required for less reactive coupling partners.
-
Solvent System (e.g., Dioxane/H₂O, Toluene, DMF): The solvent must solubilize the reactants and facilitate the interaction of both organic and inorganic components (the base). A mixture of an organic solvent with water is common, as water helps dissolve the base and facilitates the formation of the active boronate species.
Standard Experimental Protocol
This protocol provides a self-validating workflow for a typical Suzuki-Miyaura coupling reaction. Each step is designed to ensure optimal conditions and reproducible results.
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide partner. A flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by air, which can render it inactive. An inert atmosphere is critical for maintaining catalytic activity.
-
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the aryl bromide.
-
Rationale: This solvent mixture effectively dissolves the organic reactants while also solubilizing the inorganic base to promote the reaction.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Rationale: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products.
-
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Quality Control, Storage, and Handling
Purity Assessment: The purity of this compound is typically assessed by titration or HPLC and confirmed by ¹H NMR and ¹⁹F NMR spectroscopy. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon dehydration. This is often observed in analytical data but does not typically impede reactivity in cross-coupling reactions where water is present.
Storage and Handling: This compound should be stored in a cool, dry, and well-ventilated place with the container tightly closed.[2] While not classified as a hazardous material for transport, standard laboratory personal protective equipment (gloves, safety glasses) should be worn during handling.
Strategic Application in Drug Design
The true power of this reagent lies in its ability to introduce a highly functionalized phenyl ring into a target molecule, enabling systematic exploration of structure-activity relationships (SAR).
Caption: Use of the boronic acid to build a lead compound and SAR library.
By coupling this boronic acid with a heterocyclic core, a medicinal chemist can install a phenyl ring bearing two key modulators:
-
-CF₃ Group: Probes interactions in hydrophobic pockets and improves metabolic stability.
-
-COOCH₃ Group: Acts as a diversification point. After coupling, the ester can be hydrolyzed to a carboxylic acid, which is then readily converted into a library of amides to probe for new hydrogen bond interactions with the target protein. This systematic approach is a powerful strategy for lead optimization.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its unique combination of functional groups allows for efficient synthesis of complex molecules and provides multiple avenues for subsequent chemical diversification. By understanding its properties and employing robust, validated protocols like the one described herein, researchers can effectively harness its potential to develop the next generation of innovative therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. innospk.com [innospk.com]
- 3. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. 4-hydroxy-2-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the NMR Spectra of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. As a compound of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural characterization by NMR is paramount. This document moves beyond a simple listing of expected peaks, delving into the rationale behind the spectral features based on fundamental principles and data from analogous structures. While direct experimental spectra for this specific molecule are not publicly available, this guide offers a robust, predictive analysis to aid researchers in its identification and characterization.
Molecular Structure and Predicted NMR-Active Nuclei
This compound possesses several NMR-active nuclei that provide a wealth of structural information: ¹H, ¹³C, ¹⁹F, and ¹¹B. The strategic placement of the methoxycarbonyl and trifluoromethyl groups on the phenylboronic acid scaffold creates a distinct electronic environment, leading to a predictable and interpretable set of NMR spectra.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of both the trifluoromethyl and methoxycarbonyl groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~8.1-8.3 | d | ~2 | 1H |
| H5 | ~7.8-8.0 | dd | ~8, ~2 | 1H |
| H3 | ~7.6-7.8 | d | ~8 | 1H |
| OCH₃ | ~3.9-4.1 | s | - | 3H |
| B(OH)₂ | Variable (broad) | s | - | 2H |
Rationale for Assignments:
-
Aromatic Protons (H3, H5, H6): The aromatic region will display an AMX spin system.
-
H6: This proton is ortho to the electron-withdrawing methoxycarbonyl group and meta to the trifluoromethyl group, leading to its downfield shift. It will appear as a doublet due to coupling with H5.
-
H5: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, causing a significant downfield shift. It will be split into a doublet of doublets by coupling to both H6 and H3.
-
H3: This proton is meta to the trifluoromethyl group and ortho to the boronic acid group. It will appear as a doublet from coupling with H5.
-
-
Methoxy Protons (OCH₃): The methyl protons of the ester group will appear as a singlet in the typical range for such functional groups.
-
Boronic Acid Protons (B(OH)₂): The protons on the boronic acid hydroxyl groups are acidic and will exchange with trace water in the solvent. This typically results in a broad singlet that can vary in chemical shift and may not always be observed, especially in protic solvents like methanol-d4.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The signals for carbons attached to or near the fluorine atoms will exhibit C-F coupling.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C=O | ~165-170 | s |
| C4 | ~135-140 | q |
| C2 | ~132-137 | s |
| C6 | ~130-135 | s |
| C5 | ~128-133 | q |
| C3 | ~125-130 | s |
| C1 | ~120-125 (broad) | s |
| CF₃ | ~123-128 | q |
| OCH₃ | ~52-55 | s |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): This will be the most downfield signal, as is characteristic for ester carbonyls.
-
Aromatic Carbons:
-
C4: This carbon is directly attached to the trifluoromethyl group and will appear as a quartet due to one-bond C-F coupling.
-
C2: This carbon is attached to the methoxycarbonyl group and will be shifted downfield.
-
C1: The carbon attached to the boron atom often shows a broadened signal due to the quadrupolar nature of the boron nucleus. Its chemical shift can be influenced by the formation of boroxine anhydrides.
-
C5 and C6: These carbons will show coupling to the trifluoromethyl group (two- and three-bond C-F coupling, respectively), which will appear as quartets with smaller coupling constants than C4.
-
-
Trifluoromethyl Carbon (CF₃): This signal will be a quartet with a large one-bond C-F coupling constant.
-
Methoxy Carbon (OCH₃): This will appear as a singlet in the typical region for a methyl ester.
Predicted ¹⁹F and ¹¹B NMR Spectra
¹⁹F NMR:
A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The predicted chemical shift is in the range of -60 to -65 ppm (relative to CFCl₃).[2] This region is characteristic for trifluoromethyl groups attached to an aromatic ring.
¹¹B NMR:
The ¹¹B NMR spectrum is a powerful tool for studying boronic acids.[3][4]
-
Chemical Shift: A single, broad resonance is anticipated between +28 and +33 ppm, which is typical for trigonal planar (sp²-hybridized) arylboronic acids.[5][6]
-
Solvent and pH Effects: The chemical shift and line shape of the ¹¹B signal are sensitive to the solvent and pH. In the presence of Lewis bases (like DMSO or methanol), the boron atom can become tetracoordinate (sp³-hybridized), causing an upfield shift. Changes in pH can also alter the hybridization state and thus the chemical shift.[3][4]
Experimental Protocols and Considerations
Obtaining high-quality NMR spectra of boronic acids requires careful consideration of the experimental setup to avoid complications like oligomerization.
Challenges:
-
Boroxine Formation: Phenylboronic acids have a tendency to form cyclic trimers called boroxines through dehydration. This equilibrium can lead to broadened peaks or the presence of multiple species in the NMR spectrum, particularly in non-polar solvents like CDCl₃.[1]
Figure 2: Recommended workflow for NMR analysis of this compound.
Recommended Protocol:
-
Solvent Selection: To minimize boroxine formation, using a coordinating deuterated solvent is highly recommended. Methanol-d4 is an excellent choice as it can break up the anhydride oligomers.[1] DMSO-d6 is another common solvent for boronic acids.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the boronic acid into a clean, dry NMR tube.
-
Add approximately 0.7 mL of the chosen deuterated solvent.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters are usually sufficient. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of ¹³C and potential quadrupolar broadening from boron, a longer acquisition time with a greater number of scans may be necessary.
-
¹⁹F NMR: This is a high-sensitivity nucleus, and a spectrum can be acquired relatively quickly.
-
¹¹B NMR: A broader spectral width should be used. While less sensitive than ¹H, spectra can typically be obtained with a reasonable number of scans.[3]
-
Conclusion
The NMR spectra of this compound are predicted to exhibit a set of well-defined signals that are highly informative for structural elucidation. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a comprehensive characterization of the molecule. By understanding the influence of the substituents on the chemical shifts and coupling patterns, and by employing appropriate experimental techniques to mitigate issues such as boroxine formation, researchers can confidently identify and assess the purity of this important chemical entity.
References
An In-depth Technical Guide to the Solubility of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's viability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid , a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis.
Phenylboronic acids are versatile building blocks, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The title compound, with its electron-withdrawing trifluoromethyl and methoxycarbonyl groups, presents a unique electronic and steric profile that is valuable for creating complex molecular architectures. However, these same functional groups significantly influence its solubility, posing challenges and opportunities for process chemists and formulation scientists.
This whitepaper is designed for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of this compound's solubility, provide predictive insights based on analogous structures, and detail a robust experimental protocol for empirical solubility determination. The goal is to equip the reader with the foundational knowledge and practical methodology required to effectively work with this important chemical entity.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of this compound (Molecular Formula: C₉H₈BF₃O₄, Molecular Weight: 248.0 g/mol [3]), we must first consider its key structural features and physicochemical parameters.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the most significant contributor to the compound's polarity and its capacity for hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for strong interactions with polar protic solvents.[4] Boronic acids are known to form stable hydrogen-bonded dimers in the solid state, which must be disrupted for dissolution to occur.[5][6]
-
The Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group that increases the Lewis acidity of the boronic acid.[7][8] This increased acidity can enhance interactions with Lewis basic solvents. The -CF₃ group is also highly lipophilic, which can favor solubility in less polar or halogenated organic solvents.
-
The Methoxycarbonyl Group (-COOCH₃): This ester group also has an electron-withdrawing character and adds another site for potential polar interactions (specifically, as a hydrogen bond acceptor at the carbonyl oxygen). Its presence further modulates the overall electronic profile and steric environment of the molecule.
-
Acidity (pKa): The pKa of a boronic acid is typically around 9.[2] However, the presence of strong electron-withdrawing groups like -CF₃ and -COOCH₃ is expected to lower the pKa of the title compound significantly, making it more acidic.[9][10] This increased acidity can influence its solubility in basic or buffered media but is also a key factor in its interactions with various organic solvents. For instance, the acidity of meta and para trifluoromethylphenylboronic acids is higher (lower pKa) than the parent phenylboronic acid.[11]
These features suggest a complex solubility profile. The polar boronic acid group will drive solubility in polar solvents like alcohols and ketones, while the trifluoromethylated phenyl ring will contribute to solubility in aprotic and less polar environments.
Predicted Solubility Profile
While specific experimental data for this compound is not widely published, we can construct a predictive solubility profile based on data from analogous compounds and fundamental chemical principles. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[12][13][14][15] The introduction of electron-withdrawing groups and other substituents can modify this behavior.[16]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The boronic acid's -OH groups can engage in strong hydrogen bonding with the solvent's hydroxyl groups.[4] |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents are effective hydrogen bond acceptors, readily interacting with the boronic acid protons. DMSO is a particularly strong solvent for many organic compounds.[17][18] Acetone is a good solvent for many phenylboronic acids.[11] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | The trifluoromethyl group enhances lipophilicity, promoting interaction with these solvents. Chloroform can also act as a weak hydrogen bond donor. Phenylboronic esters show high solubility in chloroform.[12][13] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate | Ethers are hydrogen bond acceptors, but less polar than ketones or sulfoxides. Phenylboronic acid has high solubility in dipropyl ether.[12][15] |
| Aromatic | Toluene, Xylenes | Low to Moderate | Solubility will be driven by van der Waals interactions with the phenyl ring. The polar functional groups limit solubility. |
| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The high polarity mismatch between the solute and these nonpolar solvents will result in poor solvation. Phenylboronic acid has very low solubility in hydrocarbons like methylcyclohexane.[14][15] |
This predictive table serves as a starting point for solvent selection in synthesis, purification, and formulation development. Empirical verification is essential and is detailed in the following section.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate and reliable solubility data, a well-controlled experimental procedure is necessary. The Shake-Flask Method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[19][20][21][22] The protocol described below is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is sound.
Core Principle
An excess of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility.[23] The solid and liquid phases are then separated, and the concentration of the solute in the liquid phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[19]
Diagram of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2-5 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC-UV system
2. Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is key; a starting point is to add ~10-20 mg of solid to 2 mL of solvent.[19]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is crucial to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., by <5%).[22]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly for the solid to settle. To separate the saturated solution from the excess solid, first centrifuge the vial. Then, carefully draw the supernatant into a syringe and pass it through a chemically resistant syringe filter.[20]
-
Causality Check: Filtration is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The choice of a PTFE filter is based on its broad chemical resistance. Potential adsorption of the compound onto the filter should be assessed, especially for poorly soluble compounds.[19]
-
-
Analysis: Immediately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method. Quantify the concentration of the compound using a validated HPLC-UV method against a standard calibration curve.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.
Factors Influencing Solubility: A Deeper Dive
The solubility data obtained from the experimental protocol can be understood through the interplay of several key factors.
Solvent Polarity and Hydrogen Bonding
A solvent's ability to dissolve the title compound is strongly correlated with its capacity to form hydrogen bonds.
Caption: Influence of Solvent Hydrogen Bonding on Solubility.
-
Protic Solvents (e.g., Methanol): These solvents can both donate and accept hydrogen bonds, leading to strong, stabilizing interactions with the boronic acid's hydroxyl groups, resulting in high solubility.
-
Aprotic Polar Solvents (e.g., Acetone, DMSO): These solvents are strong hydrogen bond acceptors. They readily interact with the acidic protons of the B(OH)₂ group, disrupting the solute-solute hydrogen bonds of the crystal lattice and promoting dissolution.
-
Nonpolar Solvents (e.g., Hexane): These solvents cannot form hydrogen bonds and have weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the boronic acid's crystal structure, leading to very low solubility.[15]
The Role of Crystal Lattice Energy
For a solute to dissolve, the energy released from solvent-solute interactions must overcome both the energy required to break solvent-solvent interactions and, crucially, the crystal lattice energy of the solid solute. Boronic acids often form highly ordered crystalline structures stabilized by extensive intermolecular hydrogen bonding networks (dimers and chains).[5] The presence of the planar phenyl ring and the specific substituents will influence the packing efficiency in the crystal. A higher lattice energy will generally lead to lower solubility, as more energy is required to break the crystal apart. Polymorphism, the existence of different crystal forms, can also significantly impact solubility and must be considered in drug development.[22]
Conclusion
This compound is a compound with a complex but predictable solubility profile. Its behavior is dictated by a competition between the polar, hydrogen-bonding boronic acid group and the more lipophilic, electron-deficient trifluoromethylated aromatic ring. High solubility is anticipated in polar aprotic and protic solvents, with moderate solubility in halogenated solvents and poor solubility in nonpolar aliphatic and aromatic hydrocarbons.
For any research or development endeavor, it is imperative to move beyond prediction and perform empirical measurements. The detailed Shake-Flask protocol provided in this guide offers a robust and reliable pathway to generate accurate solubility data. A thorough understanding and characterization of this fundamental property are non-negotiable first steps toward the successful application of this versatile building block in synthesis, process development, and pharmaceutical formulation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid hydrogen bonding in encapsulation complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rheolution.com [rheolution.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. scispace.com [scispace.com]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. who.int [who.int]
- 23. pharmatutor.org [pharmatutor.org]
A Technical Guide to the Stability of Trifluoromethyl-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of the Trifluoromethyl Group
Trifluoromethyl-substituted phenylboronic acids are pivotal reagents in modern medicinal chemistry. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, capable of dramatically enhancing metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids to form carbon-carbon bonds, has become an indispensable tool for installing trifluoromethylphenyl moieties into complex molecules.[1]
However, the very properties that make the CF3 group so attractive—its strong electron-withdrawing nature—also introduce a significant stability challenge. Many trifluoromethyl-substituted phenylboronic acids are highly susceptible to a degradation pathway known as protodeboronation, where the crucial carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process consumes the valuable reagent, complicates reaction monitoring, and can derail synthetic campaigns.
This guide provides an in-depth analysis of the factors governing the stability of these critical reagents. We will explore the mechanisms of degradation, the profound influence of the CF3 group's position on the phenyl ring, and practical strategies for assessing and mitigating instability to ensure successful and reproducible outcomes in drug discovery and development.
The Core Challenge: Understanding Protodeboronation
Protodeboronation is the primary non-oxidative degradation pathway for phenylboronic acids.[2] It is a protonolysis reaction that replaces the boronic acid group with a hydrogen atom, effectively destroying the reagent's utility in cross-coupling reactions.[2] The propensity for a given boronic acid to undergo this reaction is highly dependent on the substituents on the aromatic ring and the reaction conditions, particularly pH.[2][3]
Mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media.[2][3] For simple phenylboronic acids, the reaction is often catalyzed by either acid or base.[2]
-
Acid-catalyzed pathway: Involves the reaction between the neutral boronic acid and an acid.
-
Base-catalyzed pathway: Proceeds through the formation of the more reactive anionic boronate species ([ArB(OH)3]⁻), which then reacts with a proton source like water.[2][4]
For aromatic boronic acids bearing potent electron-withdrawing groups, such as the trifluoromethyl group, a third mechanism becomes significant, particularly under basic conditions. This pathway involves the generation of a transient, unstable aryl anion, which is then quenched by a proton.[2][4] It is this aryl anion pathway that is of particular concern for trifluoromethyl-phenylboronic acids.
Caption: Base-catalyzed protodeboronation via a transient aryl anion.
Positional Isomers Matter: The Electronic Tug-of-War
The stability of a trifluoromethyl-phenylboronic acid is critically dependent on the position of the CF3 group on the phenyl ring (ortho, meta, or para). This is due to the interplay of the group's strong electron-withdrawing inductive effect (-I) and its weaker resonance effect.
-
meta-Substituted: 3-(Trifluoromethyl)phenylboronic acid is generally the most stable of the three common isomers. The CF3 group at the meta position exerts a powerful inductive pull, withdrawing electron density from the ring.[5] This deactivates the ring toward electrophilic attack, including the crucial ipso-protonation step (proton attack at the carbon bearing the boron) that initiates protodeboronation. The resonance effect from the meta position is negligible, so the stabilizing inductive effect dominates.
-
para-Substituted: 4-(Trifluoromethyl)phenylboronic acid is typically less stable than the meta isomer. While the inductive effect is still strong, the para position allows for resonance withdrawal. This resonance effect can stabilize the transition state leading to the aryl anion, thereby accelerating protodeboronation compared to the meta isomer.
-
ortho-Substituted: 2-(Trifluoromethyl)phenylboronic acid is often the least stable isomer. The proximity of the bulky and electron-withdrawing CF3 group to the boronic acid moiety introduces significant steric hindrance and complex electronic effects.[6] This steric strain can decrease the acidity of the boronic acid, which might intuitively suggest greater stability.[6] However, it can also destabilize the starting material, potentially lowering the activation energy for degradation. Kinetic studies have shown that some ortho-substituted phenylboronic acids, particularly those with halogens, can undergo rapid protodeboronation.[4][7]
The following diagram illustrates the influence of the substituent position on the electronic effects that govern the rate of protodeboronation.
Caption: Influence of CF3 position on stability.
Quantitative Assessment of Stability: A Protocol
A robust, quantitative assessment of boronic acid stability is crucial for troubleshooting reactions and developing reliable synthetic procedures. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[8] The goal is to monitor the disappearance of the parent boronic acid and the appearance of its protodeboronated byproduct (e.g., trifluoromethylbenzene) over time under specific conditions (e.g., the basic conditions of a Suzuki-Miyaura coupling).[8]
Table 1: Representative Stability Data
| Compound | Conditions | Half-life (t½) | Reference |
| 2,6-Difluorophenylboronic acid | pH > 13, 70 °C, aq. dioxane | ~5 seconds | [4] |
| 4-Nitrophenylboronic acid | pH > 13, 70 °C, aq. dioxane | ~14 hours | [4] |
| Phenylboronic acid | pH > 13, 70 °C, aq. dioxane | ~6.5 months | [4] |
| (Note: Data for trifluoromethyl-substituted isomers under identical, directly comparable conditions is sparse in the literature, but the relative stability of fluoro- and nitro-substituted analogs provides a strong proxy for the expected trend.) |
Experimental Protocol: HPLC-Based Stability Assay
This protocol outlines a general procedure for evaluating the stability of a trifluoromethyl-phenylboronic acid under simulated Suzuki-Miyaura reaction conditions.
Objective: To determine the rate of protodeboronation by monitoring the concentration of the boronic acid over time.
Materials:
-
Trifluoromethyl-phenylboronic acid isomer of interest
-
Internal standard (e.g., a stable, UV-active compound like biphenyl)
-
Reaction solvent (e.g., 1,4-dioxane/water mixture)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
HPLC system with UV detector[8]
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)[8]
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the boronic acid and the internal standard in the reaction solvent at a known concentration.
-
Prepare a separate stock solution of the expected protodeboronated product (e.g., 3-trifluoromethylbenzene) for peak identification.
-
-
Reaction Setup:
-
In a reaction vial, combine the reaction solvent and the base.
-
Pre-heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
To initiate the experiment (t=0), add a known volume of the boronic acid/internal standard stock solution to the pre-heated mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a solution of the HPLC mobile phase (acidified to neutralize the base and halt degradation).
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Typical HPLC Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm[10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio (e.g., 70:30 A:B) and ramp to a higher organic content to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
-
Data Analysis:
-
Integrate the peak areas for the boronic acid and the internal standard at each time point.
-
Calculate the ratio of the (Boronic Acid Area / Internal Standard Area).
-
Plot this ratio against time. The rate of disappearance provides a quantitative measure of the boronic acid's stability under the tested conditions.
-
Caption: Workflow for HPLC-based stability assessment.
Strategies for Mitigating Instability
When faced with a particularly unstable boronic acid, several field-proven strategies can be employed to favor the desired cross-coupling reaction over protodeboronation.
-
Use a More Stable Derivative: Converting the boronic acid to a more robust derivative is a highly effective approach.[11]
-
Pinacol Esters: These are common, commercially available derivatives that offer increased stability by sterically protecting the boron center.[11][12]
-
MIDA Boronates (N-methyliminodiacetic acid): These are exceptionally stable derivatives that act as "slow-release" sources of the boronic acid under reaction conditions. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing degradation.[2][11]
-
-
Optimize Reaction Conditions:
-
Milder Base: Strong bases can accelerate protodeboronation. Switching to milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[11]
-
Lower Temperature: Higher temperatures accelerate degradation. Using a highly active palladium catalyst system that operates efficiently at lower temperatures (e.g., 40-60 °C) can significantly improve outcomes.[7][11]
-
Anhydrous Conditions: While Suzuki couplings often tolerate or even benefit from some water, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents can help, but careful optimization is key.[11]
-
-
Employ a Highly Active Catalyst: A more efficient palladium precatalyst can increase the rate of the productive cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[7][11] Modern catalysts based on bulky biarylphosphine ligands are designed for rapid catalytic turnover.[7]
Conclusion
Trifluoromethyl-substituted phenylboronic acids are powerful tools, but their utility is directly tied to their stability. The strong electron-withdrawing nature of the CF3 group makes these reagents inherently prone to protodeboronation, a challenge that is highly dependent on the substituent's position. Researchers can achieve greater success and reproducibility by understanding the underlying degradation mechanisms, quantifying the stability of their specific reagent under relevant conditions, and employing strategic modifications. By converting to more stable esters, optimizing reaction conditions with milder bases and lower temperatures, and using state-of-the-art catalysts, the productive cross-coupling pathway can be favored, unlocking the full synthetic potential of these valuable building blocks in the pursuit of new medicines and materials.
References
- 1. youtube.com [youtube.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel chemical entities is paramount. This guide provides an in-depth technical overview of the essential spectroscopic techniques required to unequivocally characterize 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid, a compound of interest in synthetic and medicinal chemistry. This document is designed to be a practical resource, detailing not just the expected data but also the causality behind the experimental choices, ensuring robust and reproducible results.
Introduction
This compound (C₉H₈BF₃O₄, M.W. 247.96 g/mol , CAS 1072951-42-8) is a substituted arylboronic acid.[1][2] Such compounds are pivotal building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and their derivatives are explored for various pharmaceutical applications. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and stability. This guide will cover the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.
A. Experimental Protocol: NMR Analysis
A systematic workflow is critical for acquiring high-quality, interpretable NMR data.
References
A Comprehensive Technical Guide to 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid: Commercial Availability, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis. The guide details its commercial availability, chemical and physical properties, and critically examines its application in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. A detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions is provided, alongside essential safety and handling information. This document serves as a vital resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the effective utilization of this versatile reagent.
Introduction: A Versatile Building Block in Modern Synthesis
This compound, registered under CAS number 1072951-42-8, is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic chemistry.[1][2] Its unique structure, featuring an ortho-methoxycarbonyl group and a para-trifluoromethyl substituent, imparts distinct reactivity and properties that are highly sought after in the synthesis of complex organic molecules. These substituents not only influence the electronic nature of the phenyl ring but also provide handles for further chemical transformations, making it an indispensable tool in the construction of novel pharmaceutical intermediates and advanced materials. The boronic acid moiety is particularly significant for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds.
Physicochemical Properties and Commercial Availability
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section outlines the key properties of this compound and provides insights into its commercial availability.
Key Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 1072951-42-8 | [1][2] |
| Molecular Formula | C₉H₈BF₃O₄ | [1][2] |
| Molecular Weight | 247.96 g/mol (or 248.0 g/mol ) | [1][2][3] |
| Appearance | Typically a white to off-white solid/powder | [4] |
| Purity | Commercially available with purity ≥97% | [3] |
Commercial Suppliers and Product Specifications
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The typical specifications offered by major suppliers are outlined below to aid in procurement decisions.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| ChemScene | CS-0128028 | ≥97% | Milligrams to grams |
| Santa Cruz Biotechnology | sc-485802 | - | Milligrams to grams |
| Sigma-Aldrich | AOBH7BADE0BC | - | Inquire for availability |
Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Strategic Importance in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and substituted aromatic structures with high efficiency and functional group tolerance.[5]
Mechanistic Considerations and the Role of Substituents
The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is significantly influenced by its substituents. The trifluoromethyl group, being a strong electron-withdrawing group, can modulate the electronic properties of the phenyl ring, affecting the transmetalation step. The ortho-methoxycarbonyl group can potentially influence the reaction through steric effects and may also offer a site for post-coupling modifications.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a self-validating system, designed to ensure reproducibility and high yields.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Safety and Handling
Hazard Identification (General for Arylboronic Acids)
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[6]
-
Skin and Body Protection: A lab coat and appropriate footwear are required.[6]
Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6]
-
Store in a tightly closed container in a cool, dry place.
-
Boronic acids can be sensitive to moisture and air, which can lead to degradation. Storage under an inert atmosphere is recommended for long-term stability.
Applications in Drug Discovery and Materials Science
The biaryl motif constructed using this compound is a common scaffold in many biologically active molecules and functional materials. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or as a key pharmacophoric feature. While specific examples of its use in the synthesis of named drug candidates are not extensively documented in readily accessible literature, its structural features make it an attractive building block for the synthesis of inhibitors of various enzymes and modulators of protein-protein interactions.
Conclusion
This compound is a commercially available and highly versatile reagent with significant potential in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the unique electronic and steric properties imparted by its substituents, makes it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, commercial availability, a detailed experimental protocol for its use, and essential safety information. By leveraging the insights and methodologies presented herein, researchers and drug development professionals can effectively incorporate this powerful building block into their synthetic strategies to accelerate the discovery and development of novel therapeutics and advanced materials.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Electron-Deficient Boronic Acids
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] Its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the efficiency of this palladium-catalyzed transformation can be significantly hampered when employing electron-deficient boronic acids.
These substrates present a unique set of challenges, primarily stemming from their reduced nucleophilicity, which can slow down the critical transmetalation step in the catalytic cycle.[4] Furthermore, electron-deficient arylboronic acids are often more susceptible to protodeboronation, a parasitic side reaction that consumes the starting material and diminishes the overall yield.[5]
This guide provides a comprehensive overview of the mechanistic considerations, catalyst selection, and reaction optimization strategies necessary to achieve successful Suzuki-Miyaura couplings with electron-deficient boronic acids. We will delve into the rationale behind the choice of palladium precatalysts, the crucial role of sterically hindered and electron-rich phosphine ligands, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions with challenging substrates. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a catalytically active Pd(0) species, forming a Pd(II) complex.[2][6] The reactivity of the organic halide is a critical factor, with the bond strength of the carbon-halogen bond influencing the rate of this step (I > Br > OTf >> Cl > F).[8]
-
Transmetalation: This is often the rate-limiting step, particularly with electron-deficient boronic acids. In this phase, the organic group from the boronic acid is transferred to the Pd(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Catalyst System Selection for Electron-Deficient Boronic Acids
The success of a Suzuki-Miyaura coupling with electron-deficient boronic acids hinges on the judicious selection of the palladium source and, most critically, the supporting ligand.
Palladium Precatalysts: Stability and Activity
While various palladium sources can be used, well-defined palladium precatalysts are often preferred for their stability and ability to generate the active Pd(0) species in a controlled manner.[10] Palladacycles, in particular, have emerged as highly efficient precatalysts for Suzuki-Miyaura reactions.[11] These air- and moisture-stable complexes provide a reliable source of the active catalyst, leading to reproducible results.
The Pivotal Role of Ligands: Buchwald Phosphines
The choice of ligand is arguably the most critical parameter for achieving high efficiency in challenging Suzuki-Miyaura couplings. Bulky and electron-rich phosphine ligands, such as those developed by the Buchwald group, have revolutionized the field.[12][13] These ligands promote the key steps of the catalytic cycle, particularly for unactivated and sterically hindered substrates.[14]
For electron-deficient boronic acids, ligands like SPhos and XPhos are often the ligands of choice.[15] Their steric bulk and electron-donating properties enhance the rate of both oxidative addition and reductive elimination.[12] The electron-rich nature of these phosphines increases the electron density on the palladium center, facilitating the oxidative addition of even less reactive aryl chlorides.[16] Furthermore, the steric hindrance of these ligands promotes the formation of monoligated palladium species, which are believed to be highly active in the catalytic cycle.[14]
| Ligand | Structure | Key Features | Typical Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including heteroaryl couplings.[15] | General purpose, effective for many challenging couplings. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically hindered substrates and aryl chlorides.[13][15] | Sterically demanding couplings, reactions with aryl chlorides. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of electron-deficient boronic acids. Optimization of reaction parameters may be necessary for specific substrate combinations.
General Protocol for the Suzuki-Miyaura Coupling of an Aryl Chloride with an Electron-Deficient Boronic Acid
This protocol is adapted for the coupling of an electron-deficient boronic acid with a potentially challenging aryl chloride.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 eq)
-
Electron-deficient boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or a suitable precatalyst
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl chloride, electron-deficient boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[3]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]
-
Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.[3]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure biaryl product.[3]
Troubleshooting and Optimization Workflow
Caption: A workflow for troubleshooting challenging Suzuki-Miyaura couplings.
Conclusion
The Suzuki-Miyaura cross-coupling of electron-deficient boronic acids, while challenging, is a highly achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is critical to overcoming the inherent difficulties associated with these substrates. By understanding the mechanistic nuances and employing robust, well-defined palladium precatalysts, researchers can reliably synthesize a wide array of valuable biaryl compounds. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the complexities of this important reaction, empowering scientists in their pursuit of novel molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Suzuki Coupling of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid: A Detailed Guide to Base Selection
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] However, the success of this powerful transformation is highly dependent on the judicious selection of reaction parameters, with the choice of base being particularly critical, especially when dealing with electronically challenging substrates. This guide provides an in-depth analysis and practical protocols for selecting the optimal base for the Suzuki coupling of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid, a substrate characterized by its electron-deficient nature.
The Challenge of Electron-Deficient Boronic Acids
The subject of our focus, this compound, presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of two potent electron-withdrawing groups, the methoxycarbonyl (-C(O)OCH₃) and the trifluoromethyl (-CF₃) moieties, significantly diminishes the nucleophilicity of the boronic acid. This reduced electron density at the boron center can impede the crucial transmetalation step in the catalytic cycle, often leading to sluggish reactions and diminished yields.[3]
Furthermore, the methoxycarbonyl group introduces a potential liability: susceptibility to hydrolysis under basic conditions. This side reaction can consume the starting material and complicate the purification of the desired product. Therefore, the selection of a base requires a delicate balance—it must be sufficiently strong to promote the formation of the reactive boronate species and facilitate transmetalation, yet mild enough to preserve the integrity of the ester functionality.
The Pivotal Role of the Base in the Catalytic Cycle
The base is an indispensable component of the Suzuki-Miyaura reaction, playing a multifaceted role in the catalytic cycle.[4] Its primary function is to activate the boronic acid, converting it into a more nucleophilic tetracoordinate "ate" complex (boronate).[4] This boronate species is significantly more reactive towards the palladium(II) intermediate in the transmetalation step.
Two primary mechanistic pathways are generally considered for the action of the base:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form the boronate, which then engages in transmetalation with the palladium complex.[4]
-
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide species. This intermediate then reacts with the neutral boronic acid.[4]
The operative pathway is influenced by the specific reaction conditions, including the choice of base, solvent, and substrates. For electron-deficient boronic acids, a base that can effectively drive the equilibrium towards the formation of the boronate is often essential for a successful outcome.
Comparative Analysis of Bases for Coupling with this compound
The choice of base can dramatically impact the yield and efficiency of the Suzuki coupling. Below is a comparative analysis of commonly used bases, with specific considerations for the target substrate.
| Base | Formula | Basicity | Key Considerations for this compound |
| Potassium Phosphate | K₃PO₄ | Strong | Highly Recommended. Often provides excellent yields for electron-deficient and sterically hindered boronic acids. Its strength is generally sufficient to promote boronate formation without causing significant ester hydrolysis, especially when used in powdered form and under anhydrous conditions.[5][6] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Excellent Alternative. Known for its high solubility in many organic solvents, which can be advantageous.[7] Often used for challenging couplings and can sometimes outperform K₃PO₄. The "cesium effect" is thought to enhance catalytic activity.[7] |
| Potassium Carbonate | K₂CO₃ | Moderate | A commonly used and cost-effective base. May be effective in some cases, but its moderate basicity might not be sufficient to overcome the deactivation by the electron-withdrawing groups, leading to lower yields or longer reaction times.[8] A 2M aqueous solution is a common preparation.[9] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Similar to K₂CO₃ in terms of basicity and application. Often used in aqueous solvent mixtures. Its performance with this specific substrate may be suboptimal compared to stronger bases.[10] |
| Potassium Fluoride | KF | Weak | Can be effective, particularly when the substrate is sensitive to stronger bases. The fluoride ion is thought to play a unique role in activating the boronic acid. However, for a highly deactivated substrate like this, KF alone may not be sufficient. |
| Organic Bases (e.g., Triethylamine, DBU) | Et₃N, DBU | Moderate-Strong | Generally less effective than inorganic bases in promoting the Suzuki coupling of arylboronic acids. They are more commonly employed in other types of coupling reactions.[8] |
| Hydroxides (e.g., NaOH, KOH) | NaOH, KOH | Very Strong | Not Recommended. The high basicity of hydroxides poses a significant risk of hydrolyzing the methoxycarbonyl group on the boronic acid, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired product. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a model aryl bromide. Optimization of reaction time, temperature, and catalyst loading may be necessary for different coupling partners.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, prepare a stock solution of the catalyst and ligand in the reaction solvent and add the appropriate amount to the reaction mixture.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃), dried (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting cesium carbonate for potassium phosphate.
-
Under a positive pressure of inert gas, add the degassed toluene via syringe.
-
Add the palladium catalyst and ligand to the reaction mixture.
-
Place the vial in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, perform the workup and purification as outlined in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction proceeds slowly or gives a low yield, consider increasing the reaction temperature or using a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands). Increasing the amount of boronic acid to 1.5 equivalents may also be beneficial.
-
Ester Hydrolysis: If significant hydrolysis of the methoxycarbonyl group is observed, ensure that the base is thoroughly dried and anhydrous solvents are used. Lowering the reaction temperature or using a slightly weaker base like K₂CO₃ (if reactivity allows) could be explored.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be minimized by ensuring the reaction is thoroughly deoxygenated and by using pre-catalysts that rapidly generate the active Pd(0) species.
Conclusion
The successful Suzuki-Miyaura coupling of the electron-deficient this compound is highly contingent on the appropriate selection of the base. Stronger, non-hydroxide bases such as potassium phosphate and cesium carbonate are generally the most effective choices, providing the necessary activation of the boronic acid while minimizing the risk of ester hydrolysis. The provided protocols and comparative data serve as a valuable resource for researchers aiming to utilize this challenging yet important building block in their synthetic endeavors. Careful optimization of the reaction conditions will ultimately pave the way for the efficient synthesis of a wide range of complex molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide focuses on a particularly relevant, yet challenging, transformation: the coupling of aryl halides with 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. The resulting biaryl structures, containing an ortho-ester and a para-trifluoromethyl group, are privileged scaffolds in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and lipophilicity, crucial parameters in drug design, while the methoxycarbonyl group provides a synthetic handle for further derivatization.[3]
However, the unique substitution pattern of this boronic acid introduces significant steric and electronic challenges that necessitate carefully optimized reaction conditions. This document provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to successfully employ this versatile building block.
Reaction Overview & Mechanistic Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Understanding how the specific substrates influence this cycle is critical for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Key Substrate-Specific Challenges:
-
Steric Hindrance: The ortho-methoxycarbonyl group on the boronic acid creates significant steric bulk around the boron center. This can impede the transmetalation step, where the aryl group is transferred from boron to the palladium center.[5][6] Consequently, couplings involving this boronic acid often require specialized, bulky ligands to create a sufficient coordination sphere for the reaction to proceed.[7]
-
Electronic Effects: Both the methoxycarbonyl and trifluoromethyl groups are strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid's aryl group, which can slow the rate of transmetalation.[8][9] Furthermore, electron-deficient boronic acids are often more susceptible to competitive side reactions like protodeboronation (cleavage of the C-B bond by a proton source), which reduces the overall yield.[9]
-
Aryl Halide Reactivity: The choice of the aryl halide coupling partner is critical. The reactivity trend for the oxidative addition step is generally I > Br > OTf >> Cl. While aryl iodides and bromides are often effective, coupling with more cost-effective but less reactive aryl chlorides demands highly active catalyst systems.[4][7]
Optimizing Key Reaction Parameters
Success with this challenging coupling relies on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
Catalyst and Ligand Selection
For sterically hindered and electronically deactivated substrates, the choice of phosphine ligand is arguably the most critical parameter. While standard catalysts like Pd(PPh₃)₄ may suffice for simple aryl iodides, more demanding couplings require advanced ligand systems.
-
Bulky, Electron-Rich Monophosphine Ligands: These are often the ligands of choice. Their large steric profile promotes the reductive elimination step and helps stabilize the active monoligated Pd(0) species, while their electron-donating character facilitates the initial oxidative addition, especially with aryl chlorides.[7] Examples include the Buchwald family of ligands (e.g., SPhos, XPhos, RuPhos) and others like tri-tert-butylphosphine (P(t-Bu)₃).[4][10]
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4][11]
Choice of Base
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4]
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing superior results in difficult couplings.
-
Phosphates: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective in anhydrous or low-water conditions and is often the base of choice for coupling aryl chlorides.
-
Hydroxides: Strong bases like sodium hydroxide (NaOH) can be effective but may promote side reactions, such as ester hydrolysis, if not used carefully.[1]
Solvent Systems
The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred.
-
Ethers: Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatics: Toluene is frequently used, especially for higher-temperature reactions.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is often employed when using carbonate or hydroxide bases, as water can aid in dissolving the base and accelerating the reaction.[12][13]
Reaction Temperature & Time
Due to the deactivated nature of the boronic acid, elevated temperatures are typically required to achieve a reasonable reaction rate. Temperatures in the range of 80–110 °C are common.[10][14] Reaction progress should be monitored by a suitable analytical technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time, which can range from a few hours to 24 hours.
Table 1: Recommended Starting Conditions for Coupling with this compound
| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Aryl Iodide/Bromide | Pd(OAc)₂ (1-2%) or Pd₂(dba)₃ (1%) | SPhos (2-4%) or P(t-Bu)₃ (2-4%) | K₂CO₃ or Cs₂CO₃ (2-3) | Toluene/H₂O (10:1) or Dioxane | 80-100 |
| Aryl Chloride | Pd(OAc)₂ (2-4%) or Pd₂(dba)₃ (2%) | XPhos or RuPhos (4-8%) | K₃PO₄ (3) | Dioxane or Toluene | 100-110 |
Detailed Experimental Protocols
The following sections provide a general workflow and a detailed protocol that serves as an excellent starting point for optimization.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 4.1: General Procedure for Coupling an Aryl Bromide
This protocol is a robust starting point that can be adapted for various aryl bromides. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Materials:
-
Aryl bromide (1.0 equiv.)
-
This compound (1.2–1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
SPhos (0.04 equiv., 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)
-
Anhydrous Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., 1.0 mmol), this compound (1.3 mmol, 1.3 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dioxane (e.g., 4 mL) and water (e.g., 0.4 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure an inert atmosphere; use fresh catalyst/ligand. 2. Switch to a stronger base (e.g., K₃PO₄ for aryl chlorides, or Cs₂CO₃). 3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of acidic protons (e.g., excess water). 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄). Use freshly dried base. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | 1. Catalyst decomposition. 2. Oxygen contamination. | 1. Increase ligand-to-palladium ratio. 2. Thoroughly degas solvents and ensure a robust inert atmosphere. |
| Ester Hydrolysis | Use of a strong hydroxide base (e.g., NaOH). | Switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a powerful yet demanding transformation. Success is predicated on overcoming the inherent steric and electronic challenges posed by the boronic acid. By selecting highly active catalyst systems featuring bulky, electron-rich phosphine ligands, in combination with an appropriate base and solvent system, researchers can reliably synthesize these valuable biaryl compounds. The protocols and optimization guidelines presented herein provide a solid foundation for the development of robust and scalable synthetic routes in both academic and industrial settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid
Introduction: The Enduring Importance of Biaryl Structures
Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced organic materials.[1] Their unique conformational properties and electronic characteristics make them privileged scaffolds in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating these essential biaryl linkages.[2][3] This palladium-catalyzed reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid in the synthesis of complex biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a robust experimental protocol, and discuss the unique advantages conferred by the specific substituents on this versatile building block.
The Reagent in Focus: this compound
The choice of boronic acid is critical to the success and efficiency of a Suzuki-Miyaura coupling. This compound is a sophisticated reagent offering distinct advantages due to its electronic properties.
-
Electron-Deficient Nature: The presence of two potent electron-withdrawing groups—the methoxycarbonyl (-COOCH₃) at the ortho position and the trifluoromethyl (-CF₃) at the para position—significantly influences the reactivity of the boronic acid. Electron-deficient boronic acids can exhibit altered reactivity profiles, sometimes requiring careful optimization of reaction conditions.[6] However, this electron-poor character is highly desirable in the final biaryl product for many applications in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[7]
-
Modulation of Reactivity: The strategic placement of these substituents can impact the transmetalation step of the catalytic cycle.[5] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid moiety, potentially leading to enhanced rates and improved selectivity in coupling reactions compared to non-fluorinated analogs. Careful selection of the palladium catalyst and ligand system is crucial to effectively couple these electron-deficient partners.[8]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions. The cycle comprises three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: A coordinatively unsaturated Palladium(0) complex reacts with an aryl halide (Ar¹-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide is typically I > Br > OTf >> Cl.[1][3]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium(II) center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[5]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[4]
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.[4] The use of a dioxane/water solvent system is common and often provides excellent results.[9]
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.[8]
Data Presentation: Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The table below summarizes the crucial parameters and provides rationale for their selection when using electron-deficient boronic acids.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[5] |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | Electron-rich, bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps, especially with challenging substrates like aryl chlorides or electron-deficient partners.[8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective, but weaker bases may be necessary for base-sensitive substrates. The base activates the boronic acid for transmetalation.[4][8] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | A mixture of an organic solvent and water is frequently used. The water aids in dissolving the base and facilitates the formation of the active boronate species.[9] Anhydrous conditions can also be employed.[10] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, although some highly active catalyst systems can operate at lower temperatures.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor choice of ligand/base. | Ensure proper inert atmosphere technique. Screen different ligands and bases. Increase reaction temperature or time. |
| Protodeboronation | Presence of excess water or acidic impurities; Base-mediated decomposition. | Use anhydrous solvents and freshly dried reagents. A milder base or base-free conditions (if applicable) may be necessary for highly sensitive boronic acids.[11] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas solvents and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Byproducts | Side reactions of functional groups; Catalyst decomposition. | Protect sensitive functional groups. Use a more stable catalyst system or lower the reaction temperature. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the methoxycarbonyl and trifluoromethyl substituents provides access to valuable chemical space for drug discovery and materials science.[12][13] By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, and base, researchers can effectively utilize this reagent to construct intricate molecular architectures with high efficiency and predictability.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 13. chemimpex.com [chemimpex.com]
The Art of the Bond: A Protocol for Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry. The reaction's appeal lies in its mild conditions and the use of organoboron compounds, which are generally stable, commercially available, and have low toxicity.[2]
This application note provides a comprehensive guide to performing the Suzuki-Miyaura reaction with a particular focus on the nuances of using substituted phenylboronic acids. We will delve into the mechanistic underpinnings of the reaction, explore the critical role of catalyst, ligand, base, and solvent selection in accommodating the electronic and steric demands of various substituents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Catalytic Heart: A Mechanistic Overview
The Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3] The catalytic cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > Cl.[2]
-
Transmetalation: This is the crucial step where the substituted phenyl group is transferred from the boronic acid to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Navigating the Landscape of Substituted Phenylboronic Acids
The electronic and steric properties of the substituent on the phenylboronic acid have a profound impact on the reaction's success. Understanding these effects is key to selecting the optimal reaction conditions.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more reactive in the transmetalation step. However, they can be more prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[4]
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃) are less nucleophilic and can be slower to transmetalate.[5][6] This may necessitate more forcing conditions, such as higher temperatures or more active catalyst systems.[5][6]
Steric Effects: The Challenge of Ortho-Substituents
Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can significantly impede the transmetalation step.[7][8][9] To overcome this, the use of bulky, electron-rich phosphine ligands is often essential.[10][11][12][13] These ligands promote the formation of a more reactive, monoligated palladium species that can accommodate the sterically demanding substrates.[10][11][12][13]
A Practical Guide to Reagent and Condition Selection
The success of a Suzuki-Miyaura reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following table provides a starting point for optimizing your reaction based on the nature of your substituted phenylboronic acid.
| Component | Recommendation for Electron-Rich Phenylboronic Acids | Recommendation for Electron-Deficient Phenylboronic Acids | Recommendation for Sterically Hindered Phenylboronic Acids | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | These are common and effective Pd(0) sources. Buchwald precatalysts are particularly effective for challenging couplings. |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos | RuPhos, XPhos, AntPhos, BI-DIME | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, and are crucial for sterically hindered substrates.[10][11][12][13] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, KF | K₃PO₄, CsF | The choice of base is critical for activating the boronic acid without promoting side reactions. Milder bases are often preferred for sensitive substrates.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene, Dioxane, THF | A biphasic system with water often accelerates the reaction. Anhydrous conditions may be necessary for base-sensitive substrates.[14] |
| Temperature | Room Temperature to 80 °C | 80 - 120 °C | 80 - 120 °C | Higher temperatures are often required for less reactive substrates. |
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing a Suzuki-Miyaura reaction with different types of substituted phenylboronic acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
Application Note: Mastering Suzuki Couplings with Electron-Poor Boronic Acids Through Strategic Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryls and conjugated systems.[1][2] Its success is rooted in its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents. However, as chemists push the boundaries of molecular complexity, particularly in pharmaceutical and materials science, the use of electronically challenging substrates has become commonplace.
Electron-poor boronic acids—those bearing electron-withdrawing groups—present a significant hurdle. Their diminished nucleophilicity slows the critical transmetalation step, often rendering standard protocols ineffective.[3][4][5] Furthermore, these substrates are notoriously susceptible to competitive side reactions, most notably protodeboronation, where the valuable C-B bond is cleaved by a proton source.[6][7]
This guide moves beyond viewing the solvent as a passive medium. We will explore the solvent's active role in modulating every phase of the catalytic cycle. For the synthetic chemist, a deep, mechanistic understanding of solvent effects is not merely academic; it is the key to transforming a low-yielding or failed reaction into a robust, high-fidelity transformation. This document provides the theoretical grounding and actionable protocols to strategically select and optimize solvent systems for Suzuki-Miyaura couplings involving electron-poor boronic acids.
Mechanistic Insights: How Solvents Dictate Reaction Fate
The efficacy of a Suzuki coupling is determined by the kinetics of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[8] The solvent exerts a profound, and often decisive, influence on each of these stages.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The transmetalation step (red) is frequently the rate-limiting and most solvent-sensitive step for electron-poor boronic acids.
Oxidative Addition
This initial step, the insertion of the Pd(0) catalyst into the aryl-halide bond, is influenced by solvent polarity. More polar solvents can accelerate the reaction of less reactive electrophiles (e.g., aryl chlorides) by stabilizing the charge-separated transition state.[9] Furthermore, certain "coordinating" solvents like MeCN or DMF can directly bind to the palladium center, forming active catalyst species that may follow a different reaction pathway.[10]
Transmetalation: The Critical Bottleneck
For electron-poor boronic acids, the transmetalation step is almost always the rate-determinant.[4][5] The solvent's role here is multifaceted and pivotal:
-
Base Activation & Solubility: The reaction requires a base to activate the boronic acid into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[6] The solubility of common inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) is highly solvent-dependent. Polar solvents, especially those containing water, are essential for dissolving these bases and enabling them to participate in the reaction.[2]
-
Controlling the Transmetalation Pathway: Two primary pathways are proposed: the "borate" pathway, involving the reaction of the Pd(II)-halide complex with the boronate "ate" complex, and the "hydroxide" pathway, where a Pd(II)-hydroxo complex reacts directly with the neutral boronic acid.[11] The presence of water in solvents like dioxane or THF strongly favors the hydroxide pathway, which is often kinetically faster.[11]
-
Stabilizing Intermediates: The polarity of the solvent stabilizes the various charged intermediates and transition states involved in the transfer of the organic group from boron to palladium.
Reductive Elimination
This final step regenerates the Pd(0) catalyst and releases the biaryl product. While generally less sensitive to solvent choice than transmetalation, the rate can be affected by the ability of solvent molecules to coordinate to the palladium center, which may influence the required cis-complex formation prior to elimination.[12]
A Guide to Solvent Classes for Challenging Couplings
The choice of solvent is a balancing act between maximizing reaction rate and minimizing side reactions. No single solvent is universally optimal; selection must be guided by the specific properties of the substrates.
Table 1: Comparison of Solvent Classes for Suzuki Couplings with Electron-Poor Boronic Acids
| Solvent Class | Examples | Key Advantages | Key Disadvantages | Best For... |
|---|---|---|---|---|
| Polar Aprotic (Non-coordinating) | Dioxane, THF, 2-MeTHF | Good general-purpose solvents; form effective biphasic systems with water to dissolve bases. | Limited solubility for very polar substrates; require water for efficient base activation. | Initial screening and general-purpose couplings. 2-MeTHF is a greener alternative to THF/Dioxane.[13] |
| Polar Aprotic (Coordinating) | DMF, DMAc, NMP, MeCN | High boiling points allow for higher reaction temperatures; excellent solvating power for polar reagents and salts. | Can coordinate to Pd, altering reactivity and selectivity[10][14]; can be difficult to remove post-reaction. | Overcoming high activation barriers with stubborn substrates; improving solubility. |
| Polar Protic | Alcohols (t-BuOH, EtOH), Water | Excellent for dissolving inorganic bases; promotes the fast "hydroxide" transmetalation pathway[11]; enables "green" chemistry protocols.[15][16] | High risk of protodeboronation for electron-poor boronic acids[6][7]; can complicate product extraction. | Reactions where protodeboronation is minimal or when using highly stabilized boronate esters. |
| Nonpolar | Toluene, Xylenes | High boiling points; ideal for biphasic reactions with water; good for nonpolar substrates. | Poor solubility for inorganic bases, requiring vigorous stirring or a phase-transfer catalyst (PTC).[17] | Substrates sensitive to polar solvents or when precise control over water content is needed. |
Experimental Protocols and Strategic Workflows
Success with electron-poor boronic acids requires a systematic approach. The following protocols provide validated starting points for optimization.
Workflow for Optimizing a Challenging Coupling
When faced with a low-yielding reaction, a logical, stepwise approach to optimization is critical. The following workflow outlines a decision-making process focused on solvent and base selection.
Figure 2: Troubleshooting workflow for Suzuki couplings with electron-deficient boronic acids.[3]
Protocol 1: General Procedure for Solvent & Base Screening
This protocol is designed to efficiently screen conditions for the coupling of an electron-poor aryl halide with an electron-poor boronic acid.
Materials:
-
Aryl Halide (e.g., 4-bromobenzonitrile), 1.0 equiv.
-
Electron-Poor Boronic Acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid), 1.5 equiv.
-
Palladium Precatalyst (e.g., XPhos Pd G3), 2 mol%.
-
Bases: K₃PO₄, K₂CO₃, Cs₂CO₃ (finely powdered).
-
Solvents: Dioxane, 2-MeTHF, Toluene, DMF (anhydrous, degassed).
-
Degassed Water.
Procedure:
-
Vessel Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (e.g., 0.2 mmol, 1.0 equiv), the boronic acid (0.3 mmol, 1.5 equiv), and the palladium precatalyst (0.004 mmol, 2 mol%).
-
Base Addition: To separate vials, add the designated base (0.4 mmol, 2.0 equiv).
-
Vial A: K₃PO₄
-
Vial B: K₂CO₃
-
Vial C: Cs₂CO₃
-
-
Inert Atmosphere: Seal each vial with a septum cap. Purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle connected to an inert gas line and an outlet needle.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe to achieve a final concentration of ~0.2 M with respect to the aryl halide.
-
Biphasic Systems (Dioxane, 2-MeTHF, Toluene): Add 0.9 mL of the organic solvent followed by 0.1 mL of degassed water (9:1 ratio).
-
Anhydrous System (DMF): Add 1.0 mL of anhydrous DMF.
-
-
Reaction: Place the vials in a preheated aluminum heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup:
-
After the reaction time, cool the vials to room temperature.
-
Take a small aliquot from each reaction, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify the best condition.
-
For the most successful reaction, dilute the remaining mixture with ethyl acetate (10 mL), wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitigating Protodeboronation with Boronate Esters under Anhydrous Conditions
This protocol is specifically designed to minimize the risk of protodeboronation by using a more stable boronate ester and excluding water.
Materials:
-
Aryl Halide (e.g., 2-chloro-5-nitro-pyridine), 1.0 equiv.
-
Arylboronic Acid Pinacol Ester (e.g., 4-formylphenylboronic acid pinacol ester), 1.2 equiv.
-
Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃, 2 mol% Pd; SPhos, 4.4 mol%).
-
Base: Potassium Phosphate (K₃PO₄), 2.0 equiv (anhydrous, finely powdered).
-
Solvent: 2-MeTHF or Toluene (anhydrous, degassed).
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃, SPhos, and anhydrous K₃PO₄.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via cannula or syringe to a concentration of 0.1–0.5 M.
-
Reaction: Ensure the flask is sealed and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously. The mixture will be a suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Conclusion and Future Outlook
The successful Suzuki-Miyaura coupling of electron-poor boronic acids is a testament to the power of applied mechanistic understanding. The solvent is not a mere spectator but an active director of the reaction's outcome, governing base efficacy, catalyst stability, and the kinetics of the turnover-limiting transmetalation step. By moving away from a "one-size-fits-all" approach and embracing systematic screening of rationally chosen solvent systems—from polar aprotic mixtures to anhydrous conditions—researchers can unlock synthetic pathways to previously inaccessible molecules. The protocols and troubleshooting guides presented here provide a robust framework for navigating the complexities of these challenging but essential transformations, empowering chemists to build the complex molecular architectures that drive innovation in medicine and materials.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
synthesis of heterocyclic compounds via Suzuki coupling with 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
Application Note & Protocol: Synthesis of Heterocyclic Compounds via Suzuki Coupling with 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Heterocyclic Scaffolds and the Suzuki-Miyaura Coupling
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence in biologically active molecules underscores the continuous need for efficient and versatile synthetic methodologies to access novel and complex heterocyclic architectures.[2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted strategy for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][4] This method is favored for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3][5]
This application note provides a detailed guide to the synthesis of heterocyclic compounds utilizing a specific and valuable building block: This compound . The presence of an electron-withdrawing trifluoromethyl group and an ortho-methoxycarbonyl substituent on the boronic acid presents both unique opportunities and specific challenges in Suzuki-Miyaura couplings. This guide will delve into the mechanistic nuances, provide a robust experimental protocol, and offer troubleshooting strategies to empower researchers in their synthetic endeavors.
Reagent Profile: this compound
Chemical Structure and Properties:
-
CAS Number: 1072951-42-8[6]
-
Molecular Formula: C₉H₈BF₃O₄[6]
-
Molecular Weight: 248.0 g/mol [6]
-
Appearance: Typically a white to off-white solid.
-
Key Structural Features:
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that can influence the electronic properties and biological activity of the final heterocyclic product.[7][8]
-
Methoxycarbonyl Group (-CO₂Me): An ortho-ester group that can be a handle for further synthetic transformations and may influence the reaction through steric and electronic effects.
-
The electron-deficient nature of this boronic acid, due to the trifluoromethyl group, can make the transmetalation step of the Suzuki coupling more challenging.[9][10] Consequently, careful optimization of reaction conditions, particularly the choice of base and ligand, is crucial for achieving high yields.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][11][12][13] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X, where R is a heterocyclic moiety) to a coordinatively unsaturated palladium(0) complex, forming a Pd(II) intermediate.[11][12][13] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[14]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][15]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (the new heterocyclic compound) from the palladium(II) complex, regenerating the catalytically active Pd(0) species.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for the Synthesis of a Heteroaryl-Aryl Compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a heterocyclic halide with this compound.
Materials:
-
Heterocyclic halide (e.g., 2-bromopyridine, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (3 mol%). Then, add the degassed solvent system (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[12]
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired heterocyclic compound.
Optimization and Troubleshooting
Due to the electron-deficient nature of this compound, optimization may be necessary to achieve high yields.
| Parameter | Recommendation & Rationale |
| Catalyst | For challenging couplings, consider more active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[5][9][15][16] These can facilitate the oxidative addition and reductive elimination steps. |
| Base | Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective in promoting the transmetalation of electron-deficient boronic acids.[9][15] The choice of base can also depend on the solvent system. |
| Solvent | Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[12] The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[2][17] |
| Temperature | Increasing the reaction temperature can help overcome the activation barrier for transmetalation.[9] Microwave heating can also be employed to accelerate the reaction.[2][18][19] |
| Side Reactions | Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[11] Ensuring a thoroughly degassed reaction setup is critical. Protodeborylation: The cleavage of the C-B bond by a proton source can be a competing pathway. Using anhydrous solvents (if a non-aqueous system is chosen) and a suitable base can minimize this. |
Application in Drug Discovery: Synthesis of Bioactive Heterocycles
The Suzuki-Miyaura coupling is a cornerstone in the synthesis of medicinally important heterocyclic compounds.[1][20][21] By coupling this compound with various heterocyclic halides, novel molecular scaffolds can be accessed. For instance, coupling with substituted pyridines, pyrimidines, or indoles can generate compounds with potential applications as kinase inhibitors, receptor antagonists, or other therapeutic agents. The trifluoromethyl group is a well-known bioisostere for other functional groups and can enhance metabolic stability and binding affinity.
Conclusion
The Suzuki-Miyaura coupling with this compound offers a powerful route to a diverse range of functionalized heterocyclic compounds. A thorough understanding of the reaction mechanism, careful selection of the catalyst and base, and meticulous experimental technique are paramount for success, especially given the electronic properties of this particular boronic acid. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage this versatile building block in the synthesis of novel molecules for drug discovery and materials science.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi-res.com [mdpi-res.com]
- 20. Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross‐coupling reaction | Semantic Scholar [semanticscholar.org]
- 21. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. This particular substrate presents a unique combination of electronic and steric challenges that require careful optimization.
This document will provide in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind our recommendations to empower you to overcome these synthetic hurdles.
Initial Diagnosis: A Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing the root cause of low yield. The first step is always to analyze a sample of your crude reaction mixture (e.g., by LC-MS or ¹H NMR) to identify the major species present.
Caption: A logical workflow for diagnosing and addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this challenging boronic acid.
Q1: My main side product is methyl 2-(trifluoromethyl)benzoate. Why is my boronic acid losing its boron group?
A1: You are observing protodeboronation, the most common side reaction for this substrate.
Protodeboronation is the formal replacement of a boronic acid group with a hydrogen atom.[1] Arylboronic acids with strong electron-withdrawing groups, such as the trifluoromethyl and methoxycarbonyl groups on your substrate, are particularly susceptible to this process.[2][3] The electron-deficient nature of the aromatic ring weakens the carbon-boron bond, making it more liable to cleavage by a proton source, which is often water or even acidic impurities.[4][5]
Causality & Mechanism: This side reaction can occur under both acidic and basic conditions.[1][4] In the context of a Suzuki coupling, which is run under basic conditions, the reaction is often promoted by the presence of water, which acts as the proton source. Elevated temperatures significantly accelerate this undesired pathway.[6]
Recommended Solutions:
-
Switch to a Milder or Anhydrous Base: Strong aqueous bases (e.g., NaOH, aqueous K₂CO₃) can promote protodeboronation.
-
Recommendation: Use milder, less nucleophilic bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[6][7] These bases are effective at activating the boronic acid for transmetalation without aggressively promoting protodeboronation.
-
Expert Tip: For highly sensitive substrates, employing strictly anhydrous conditions with bases like cesium fluoride (CsF) can be highly effective.
-
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.
-
Recommendation: Convert the boronic acid to its corresponding pinacol ester (BPin). Boronic esters are significantly more stable and less prone to protodeboronation than the free acids.[6][8] They release the active boronic acid species more slowly under the reaction conditions, keeping its standing concentration low and minimizing side reactions. Other highly stable derivatives include MIDA boronates or trifluoroborate salts.[6]
-
-
Lower the Reaction Temperature: High temperatures can provide the activation energy needed for protodeboronation.
-
Recommendation: Determine the lowest temperature at which the desired coupling still proceeds at a reasonable rate. This may require extending the reaction time, but it is a crucial trade-off for preserving the boronic acid.
-
Q2: My product's mass corresponds to a carboxylic acid instead of a methyl ester. What happened?
A2: The ortho-methoxycarbonyl group has likely been hydrolyzed by the base.
The methyl ester on your boronic acid is susceptible to saponification (base-mediated hydrolysis), especially when using strong aqueous bases (like NaOH, KOH, or aqueous K₂CO₃) at elevated temperatures. The ortho-positioning of the ester may also influence its reactivity. Research has shown that an arylboronic acid with a -COOCH₃ group in the ortho-position can be hydrolyzed to the corresponding benzoic acid.[9][10]
Recommended Solutions:
-
Use a Non-Nucleophilic, Anhydrous Base: The best way to prevent ester hydrolysis is to remove the requisite nucleophile (hydroxide) and proton source (water).
-
Recommendation: Use bases that are less likely to cause hydrolysis, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), in an anhydrous solvent system (e.g., dry dioxane or THF).[7]
-
-
Moderate the Temperature: Like protodeboronation, hydrolysis is accelerated by heat. Running the reaction at a lower temperature (e.g., 80 °C instead of >100 °C) can significantly reduce the rate of this side reaction.
Q3: I'm seeing a significant amount of a symmetrical biaryl, the dimer of my boronic acid. What causes this homocoupling?
A3: Homocoupling is typically caused by the presence of oxygen.
The desired Pd(0) catalyst can be oxidized by dissolved oxygen in your solvent. The resulting Pd(II) species can then promote the homocoupling of the boronic acid. Furthermore, oxygen can lead to the decomposition of phosphine ligands, reducing the efficacy of your catalyst system.[11]
Recommended Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.
-
Protocol: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles). A simpler, often sufficient method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[6]
-
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen) from start to finish. Use Schlenk techniques or a glovebox for the best results.[12]
Q4: The reaction is very slow or stalls completely with starting materials remaining. How can I improve the conversion?
A4: The slow reaction rate is likely due to a combination of electronic deactivation and steric hindrance.
The strongly electron-withdrawing groups on your boronic acid make the aryl ring less nucleophilic, which can slow down the transmetalation step—the transfer of the organic group from boron to palladium.[2] Additionally, the methoxycarbonyl group in the ortho position creates steric bulk around the reaction center, which can hinder the approach of the palladium complex.[13][14]
Recommended Solutions:
-
Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[15] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are an excellent choice for coupling sterically hindered and electron-deficient partners.[14][15]
-
Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 palladacycles like XPhos Pd G3) are often more stable and provide more reliable initiation of the active Pd(0) species compared to older sources like Pd(OAc)₂.[11]
-
-
Optimize the Base and Solvent: The choice of base and solvent is critical for activating the boronic acid.
-
Base: A strong but non-nucleophilic base is often required. K₃PO₄ is an excellent choice as it is strong enough to facilitate transmetalation but is generally compatible with ester groups, especially in less aqueous systems.[6]
-
Solvent: A polar aprotic solvent is usually preferred. Dioxane, THF, or mixtures like Dioxane/Water (e.g., 4:1) are common. For this substrate, minimizing water is key, so starting with anhydrous dioxane or toluene is recommended.[6]
-
The Catalytic Cycle and Common Pitfalls
Understanding where side reactions interfere with the main catalytic cycle is key to effective troubleshooting.
Caption: The Suzuki cycle with key side reactions for the target boronic acid.
Recommended Starting Conditions & Protocol
This table summarizes a robust set of starting conditions for coupling with this compound. Optimization may still be required based on your specific aryl halide.
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Highly active, air-stable precatalyst ideal for challenging substrates.[11] |
| Ligand | XPhos (1.1 eq relative to Pd) | Bulky, electron-rich ligand that promotes efficient coupling of sterically hindered and electron-deficient partners.[14][15] |
| Boronic Acid | Use as pinacol ester (BPin) derivative (1.2-1.5 equiv) | Enhances stability and minimizes protodeboronation.[6] |
| Base | K₃PO₄ (potassium phosphate), finely ground (2-3 equiv) | Strong, non-nucleophilic base that effectively promotes transmetalation with minimal side reactions like ester hydrolysis.[6] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene (0.1-0.2 M) | Anhydrous conditions prevent protodeboronation and hydrolysis. |
| Temperature | 80-100 °C | Balances reaction rate against the risk of thermal decomposition and side reactions. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[11][12] |
Step-by-Step Experimental Protocol
This general protocol should serve as a reliable starting point.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the this compound pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen. This is best done by evacuating the flask under vacuum and backfilling with inert gas, repeating this cycle three times.[12]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe. The solvent should be degassed beforehand by bubbling argon through it for at least 20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By understanding the inherent reactivity of this challenging boronic acid and systematically applying these troubleshooting principles, you can successfully optimize your Suzuki-Miyaura coupling reaction to achieve a high yield of your desired product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Suzuki Coupling Products from 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of Suzuki coupling products derived from 2-(methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. The unique electronic properties of this boronic acid, characterized by two electron-withdrawing groups, can lead to specific side reactions and purification complexities. This document offers troubleshooting strategies and detailed protocols to address these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the purification of Suzuki coupling products involving this compound.
Q1: What are the most prevalent impurities I should anticipate in my Suzuki coupling reaction with this specific boronic acid?
A1: Due to the electron-deficient nature of this compound, several side products are commonly observed. These include:
-
Homocoupling Product: Dimerization of the boronic acid to form a biphenyl species is a frequent byproduct, especially in the presence of oxygen.[1][2]
-
Protodeborylation Product: The boronic acid can be hydrolyzed back to the corresponding arene, particularly under harsh basic conditions or extended reaction times.[1][3]
-
Residual Starting Materials: Unreacted boronic acid and your coupling partner (aryl halide or triflate) may persist in the reaction mixture.
-
Palladium Catalyst Residues: The palladium catalyst can be challenging to remove completely from the final product.[4][5]
Q2: Why is separating my desired product from the homocoupled byproduct so difficult?
A2: The homocoupled byproduct often has a polarity very similar to the desired cross-coupled product. This is because the significant structural difference is only the absence of one of the coupling partners. This similarity in polarity makes separation by standard column chromatography challenging, as the two compounds may co-elute.
Q3: What are the recommended starting points for developing a column chromatography method for my product?
A3: A good starting point for column chromatography is to use a solvent system of moderate polarity, such as a mixture of hexanes and ethyl acetate.[6] Given the presence of the trifluoromethyl group, which can increase the lipophilicity of the molecule, you may need to use a higher percentage of a nonpolar solvent like hexanes. It is crucial to perform thin-layer chromatography (TLC) with various solvent systems to find the optimal separation conditions before attempting a column.
Q4: Are there any effective non-chromatographic purification techniques I can try?
A4: Yes, several non-chromatographic methods can be effective:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[6][7] Experiment with different solvent systems, such as a mixture of a solvent in which your product is soluble at high temperatures and a solvent in which it is insoluble at low temperatures.
-
Acid-Base Extraction: If your product has a different acidic or basic character than the impurities, an acid-base extraction can be a simple and effective purification step.[8]
-
Filtration through Celite or Silica Gel: A short plug of silica gel or Celite can be used to remove baseline impurities and some palladium residues.[4][7]
Q5: How does the trifluoromethyl group influence the purification process?
A5: The trifluoromethyl (CF3) group is highly electron-withdrawing and increases the lipophilicity of the molecule. This can affect the solubility of your product and its interaction with the stationary phase during chromatography. The increased lipophilicity might require the use of less polar solvent systems for elution from a silica gel column.
Part 2: Troubleshooting Guides
This section provides a problem-solution framework for specific issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complex mixture of products observed in NMR. | Incomplete reaction, formation of multiple byproducts (homocoupling, protodeborylation). | Optimize reaction conditions (temperature, time, base, catalyst loading). Consider using a different palladium catalyst or ligand system.[8] A thorough work-up including an aqueous wash can help remove some water-soluble impurities. |
| Significant amount of deboronated starting material. | The boronic acid is unstable under the reaction conditions. This is more common with electron-deficient boronic acids.[3] | Use milder reaction conditions (lower temperature, weaker base). Consider using a boronic ester, which can be more stable.[3] Ensure the reaction is performed under an inert atmosphere to minimize degradation. |
| Product co-elutes with a major impurity during column chromatography. | The product and impurity have very similar polarities. | Try a different stationary phase (e.g., alumina instead of silica gel). Use a shallower solvent gradient during column chromatography to improve separation. Consider preparative HPLC for difficult separations. |
| Purified product still contains palladium residues. | Palladium catalyst is not fully removed by standard purification methods. | Filter the crude reaction mixture through a pad of Celite before work-up.[4][7] Use a palladium scavenger resin.[9] Recrystallization can also be effective in removing palladium residues.[5] |
| Low recovery of product after purification. | Product may be lost during multiple purification steps. The product may be partially soluble in the aqueous phase during work-up. | Minimize the number of transfer steps.[8] Back-extract the aqueous layer with an organic solvent during the work-up to recover any dissolved product.[6] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Suzuki Coupling Reaction
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (bromide or iodide preferred)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane to water).[10]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[11]
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Work-up and Initial Purification
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[6]
-
Separate the organic layer and wash it sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be further purified by column chromatography, recrystallization, or other methods.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 6. www1.udel.edu [www1.udel.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Preventing Protodeboronation of Electron-Deficient Boronic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, actionable strategies to diagnose and prevent protodeboronation, a critical side reaction that often plagues cross-coupling reactions involving electron-deficient boronic acids. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding protodeboronation.
Q1: What is protodeboronation, and why is it a significant problem with my electron-deficient boronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process consumes your starting material, leading to reduced yields of the desired cross-coupled product and generating a difficult-to-remove byproduct (the corresponding arene).[3]
Electron-deficient boronic acids—those bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, or polyhalogenated rings)—are particularly susceptible. The electron-withdrawing nature of the substituent increases the Lewis acidity of the boron center and stabilizes the transient aryl anion that can form during base-catalyzed decomposition, making the C-B bond more prone to cleavage under typical Suzuki-Miyaura coupling conditions.[4][5]
Q2: My Suzuki-Miyaura reaction has a low yield, and I've isolated the arene byproduct corresponding to my boronic acid starting material. How can I confirm protodeboronation is the culprit?
A2: The presence of the arene byproduct is strong evidence of protodeboronation. To confirm and quantify the issue, you should monitor the reaction progress over time using techniques like GC-MS or LC-MS.
-
Set up a time-course study: Take small aliquots from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench and analyze: Immediately quench each aliquot (e.g., with acidic water) and analyze it.
-
Look for trends: You will likely observe the concentration of your boronic acid decreasing while the concentrations of both the desired product and the protodeboronated byproduct increase. If the byproduct forms rapidly or its formation dominates, protodeboronation is a significant competing pathway.
Q3: What is the single most effective change I can make to my protocol to quickly reduce protodeboronation?
A3: The most robust and often most effective single change is to convert the boronic acid to a more stable boronic ester derivative , such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][3][6] These derivatives exhibit greater stability and participate in the catalytic cycle via a "slow-release" mechanism, keeping the concentration of the unstable free boronic acid low at any given moment, which minimizes its decomposition.[1] While optimizing reaction conditions is crucial, stabilizing the reagent itself provides a more fundamental solution.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions — The First Line of Defense
The reaction environment plays a pivotal role in the rate of protodeboronation. The interplay between the base, solvent, and temperature can either favor your desired coupling or the undesired side reaction.
Q4: My current base (e.g., NaOH, K₂CO₃) seems to be causing significant protodeboronation. Which base should I use instead and why?
A4: Strong bases and highly aqueous conditions can accelerate protodeboronation.[3][7] The base deprotonates water to form hydroxide, which then attacks the boron center to form a boronate species. While this is necessary for transmetalation, highly reactive boronates formed with strong bases are more susceptible to protonolysis.[2]
Recommendation: Switch to a milder, less nucleophilic base. Phosphates and fluorides are excellent choices.
| Base | Chemical Formula | Typical Strength | Rationale for Use with Sensitive Substrates |
| Potassium Phosphate | K₃PO₄ | Strong, but less nucleophilic than hydroxides | Often provides a good balance of reactivity for coupling while minimizing boronic acid decomposition. A go-to choice for many challenging couplings.[8] |
| Cesium Carbonate | Cs₂CO₃ | Strong | The large, soft cesium cation can enhance catalyst activity, potentially accelerating the desired reaction to outpace protodeboronation.[8] |
| Cesium Fluoride | CsF | Mild | Fluoride ions can interact with the boron center, and CsF is often effective under anhydrous or low-water conditions, reducing the primary proton source.[3][9] |
| Potassium Acetate | KOAc | Mild | A very weak base that can be effective in specific systems where even phosphates are too harsh.[9] |
Q5: How do temperature and reaction time affect protodeboronation?
A5: Both protodeboronation and the desired Suzuki coupling are accelerated by higher temperatures. However, protodeboronation often has a strong temperature dependence.[3] If your catalytic cycle is sluggish, prolonged heating gives the decomposition pathway more time to occur.
Recommendation:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for catalytic turnover (e.g., start at 60-80 °C instead of 100-110 °C).[3][9]
-
Use a More Active Catalyst: Employ a highly active catalyst system (see Guide 2) that can function efficiently at lower temperatures, allowing you to achieve full conversion before significant protodeboronation occurs.[3]
-
Monitor Closely: Avoid running the reaction for an arbitrarily long time. Once the limiting reagent is consumed (as determined by LC-MS or TLC), work up the reaction immediately.
Guide 2: Enhancing Catalytic Efficiency — Outpacing the Side Reaction
The core principle here is to make the desired reaction kinetically dominant. If the rate of the Suzuki-Miyaura catalytic cycle is significantly faster than the rate of protodeboronation, the boronic acid will be consumed in the productive pathway before it has a chance to decompose.
Q6: Can my choice of palladium catalyst and ligand impact the extent of protodeboronation?
A6: Absolutely. This is a critical factor. The goal is to accelerate the rate-limiting step of the catalytic cycle, which for electron-deficient partners is often transmetalation or reductive elimination.
Recommendation:
-
Use Electron-Rich, Bulky Ligands: Modern biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are designed to accelerate both oxidative addition and reductive elimination.[8][9] Their bulk promotes the formation of a coordinatively unsaturated Pd(0) species, while their electron-donating nature speeds up the final C-C bond-forming step.
-
Employ Pre-formed Catalysts: Use well-defined palladium pre-catalysts (e.g., XPhos Pd G3 or G4). These complexes are air-stable and ensure the rapid, reliable formation of the active Pd(0) catalyst in solution, avoiding induction periods where the boronic acid can decompose.[8]
Caption: A decision-making workflow for systematically troubleshooting protodeboronation.
Guide 3: Modifying the Boron Reagent — The Most Robust Solution
When optimizing conditions and catalysts is insufficient, the most reliable strategy is to chemically modify the boronic acid to increase its stability.
Q7: You mentioned converting my boronic acid to an ester. How do I do this, and which ester is best?
A7: Converting the boronic acid to a cyclic ester, such as a pinacol ester, is a standard and highly effective method.[3][10] Pinacol esters are generally stable to chromatography, less prone to dehydration-trimerization (forming boroxines), and significantly more resistant to protodeboronation.[10] For exceptionally unstable substrates, MIDA boronates offer even greater stability.[1][3]
Below is a general protocol for converting an electron-deficient arylboronic acid to its pinacol ester.
Experimental Protocol: Synthesis of an Aryl Pinacol Boronate
This procedure aims to protect the boronic acid functional group, rendering it more stable for subsequent cross-coupling reactions.
Materials:
-
Electron-deficient arylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus or molecular sieves for water removal
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or containing activated 4Å molecular sieves), add the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Dissolution: Add a sufficient volume of anhydrous toluene to dissolve the reagents (a concentration of 0.2-0.5 M is typical).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water, formed as a byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap. If using molecular sieves, simply reflux the mixture for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude pinacol ester can often be used directly in the next step after solvent removal. If purification is necessary, it can typically be achieved by recrystallization or flash column chromatography on silica gel. The resulting pinacol ester is a solid that is significantly more stable for storage and handling.[10]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. This electron-deficient and sterically hindered boronic acid requires careful reaction design to achieve high yields and minimize side reactions.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses high-level issues to quickly diagnose common problems.
Q1: My reaction with this compound shows low or no conversion. What are the first things I should check?
A1: When facing low conversion, start with the fundamentals of the reaction setup:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried and subjected to at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles. Maintain a positive pressure of inert gas throughout the experiment.[1][2]
-
Reagent Quality:
-
Boronic Acid Stability: This specific boronic acid is electron-deficient due to the -CO₂Me and -CF₃ groups, making it susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water).[1][3][4] Use a freshly opened bottle or material that has been stored under inert gas in a desiccator.
-
Catalyst/Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade. Phosphines are particularly prone to oxidation.[1][5] Use fresh reagents and store them properly.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[1] Ensure your base is pure and has been stored correctly to avoid hydration.
-
Q2: I'm observing significant formation of a byproduct that appears to be just my starting aryl halide, but without the halogen (dehalogenation). What causes this?
A2: This side product results from dehalogenation of your aryl halide. After the initial oxidative addition step, the palladium complex can react with a hydride source in the mixture instead of the boronic acid. Common hydride sources include amine bases or alcoholic solvents.[6] To mitigate this, ensure you are using a non-reducing solvent and a base less likely to generate hydrides, such as K₃PO₄ or Cs₂CO₃.
Q3: My main impurity is a homocoupled product of my boronic acid (a biphenyl derived from two boronic acid molecules). How can I prevent this?
A3: Homocoupling is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6][7] This happens when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or when oxygen re-oxidizes the catalyst. Rigorous degassing of the solvent and maintaining a strict inert atmosphere are critical for prevention.[6][7]
Q4: Why is this compound considered a "challenging" substrate?
A4: This substrate presents a dual challenge:
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl and methoxycarbonyl groups makes the boronic acid less nucleophilic.[8] This can slow down the transmetalation step, which is often the rate-limiting step in the Suzuki catalytic cycle.[9][10][11]
-
Steric Hindrance: The methoxycarbonyl group is in the ortho position, which creates significant steric bulk around the boron center. This hindrance can impede the approach of the boronic acid to the palladium complex, further slowing transmetalation.[12][13][14][15]
Section 2: In-Depth Troubleshooting Guide
This guide provides a problem-cause-solution framework for more complex issues related to catalyst loading and optimization.
Problem 1: Low Yield Despite High Catalyst Loading (e.g., >2 mol%)
-
Potential Cause 1: Catalyst Inhibition or Deactivation.
-
Why it Happens: At high concentrations, palladium can aggregate, forming inactive palladium black. Furthermore, if using a bidentate phosphine ligand, excess ligand can sometimes coordinate to the palladium center in a way that inhibits the reaction.
-
Diagnostic Steps:
-
Visually inspect the reaction. The formation of black precipitates is a strong indicator of catalyst decomposition.
-
Analyze the reaction profile over time via LC-MS or TLC. If the reaction starts and then stops completely, it points to catalyst death.
-
-
Solutions:
-
Instead of increasing the loading of a standard catalyst like Pd(PPh₃)₄, switch to a more robust, modern catalyst system. Use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, or a Buchwald precatalyst) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[5][7] These ligands promote the crucial oxidative addition and reductive elimination steps and protect the palladium center.[6][16]
-
Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for monodentate ligands).
-
-
-
Potential Cause 2: Accelerated Protodeboronation.
-
Why it Happens: Higher temperatures and longer reaction times, often used to compensate for a sluggish reaction, can significantly increase the rate of protodeboronation, especially with electron-deficient boronic acids.[1][3][17]
-
Diagnostic Steps:
-
Use LC-MS to look for the mass of the protodeboronated byproduct (benzene with -CO₂Me and -CF₃ groups).
-
-
Solutions:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote its decomposition.[16][18][19][20][21] Switch from strong, highly aqueous bases (like NaOH) to milder, often anhydrous-compatible bases like K₃PO₄, KF, or Cs₂CO₃.[1][7]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][3][17] These reagents act as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[3][17]
-
-
Problem 2: Reaction Stalls at ~50-60% Conversion, Even with Low Catalyst Loading
-
Potential Cause: Rate-Limiting Transmetalation.
-
Why it Happens: The combination of steric hindrance and electron-withdrawing groups on your boronic acid makes the transfer of the aryl group from boron to palladium (transmetalation) very slow.[9][13] The reaction may reach a point where the forward rate is negligible.
-
Diagnostic Steps:
-
Confirm that starting materials (aryl halide and boronic acid) are still present in the stalled reaction mixture.
-
-
Solutions:
-
Optimize the Base: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][18][19] A stronger base like KOtBu or using a more soluble one like Cs₂CO₃ can sometimes accelerate this step.[2][20]
-
Solvent Effects: The solvent can influence the solubility and reactivity of the boronate species. Screen solvents like 1,4-dioxane, 2-MeTHF, or toluene, often with a small amount of water if using a water-soluble base.[22] Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective.[23]
-
Ligand Choice: Bulky, electron-rich ligands are crucial. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and the subsequent steps for challenging substrates.[7][24]
-
-
Section 3: Data Interpretation & Optimization Strategy
Optimizing catalyst loading is a balance between reaction rate, overall yield, and cost. The goal is to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe. This is quantified by the Turnover Number (TON) and Turnover Frequency (TOF).
-
Turnover Number (TON): Moles of product / Moles of catalyst. A measure of catalyst efficiency.
-
Turnover Frequency (TOF): TON / time (h⁻¹). A measure of catalyst speed.
Table 1: Hypothetical Optimization of Catalyst Loading
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) | Observations |
| Pd(PPh₃)₄ / K₂CO₃ | 2.0 | 24 | 45 | 22.5 | ~0.9 | Stalled reaction, significant protodeboronation. |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 1.0 | 12 | 85 | 85 | ~7.1 | Clean conversion, reaction complete. |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 0.5 | 12 | 83 | 166 | ~13.8 | Slightly slower but more efficient. |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 0.1 | 24 | 80 | 800 | ~33.3 | High efficiency, but requires longer time. |
| G3-SPhos Precatalyst / K₃PO₄ | 0.05 | 18 | 92 | 1840 | ~102.2 | Excellent efficiency and rate. Ideal for scale-up. |
Interpretation: The data shows that moving from a traditional catalyst (Pd(PPh₃)₄) to a modern ligand/precatalyst system dramatically improves performance. Lowering the catalyst loading from 1.0 mol% to 0.5 mol% doubles the catalyst efficiency (TON) with only a minor drop in yield. The highly active G3 precatalyst allows for even lower loadings, achieving a superior yield and the highest efficiency (TON/TOF), making it the most cost-effective and productive option.
Section 4: Baseline Experimental Protocol
This protocol provides a robust starting point for your optimization experiments.
Reagents & Equipment:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 0.01 equiv, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 0.022 equiv, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or reaction vial with stir bar, septum, and inert gas line
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under high vacuum and allow it to cool to room temperature under a positive pressure of Argon.
-
Addition of Solids: Under a positive flow of Argon, add the aryl halide, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 5: Mechanistic Overview & Visualization
Understanding the catalytic cycle is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. orgsyn.org [orgsyn.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Trifluoromethylphenylboronic Acids
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura coupling reactions involving trifluoromethylphenylboronic acids. The unique electronic properties of these reagents present specific challenges, and this resource is designed to provide both theoretical understanding and practical, field-tested solutions.
The Challenge of Trifluoromethylphenylboronic Acids in Suzuki Coupling
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent. Its inclusion in phenylboronic acids significantly impacts their reactivity in the Suzuki-Miyaura coupling.[1][2] While beneficial for tuning the properties of target molecules, this electron deficiency can render the boronic acid less nucleophilic, leading to a sluggish transmetalation step, which is often rate-limiting in the catalytic cycle.[3][4] Consequently, these reactions may require more forcing conditions, including elevated temperatures, to achieve satisfactory yields. However, simply increasing the temperature is not a panacea and can introduce a host of new problems. This guide will help you navigate the delicate balance of reaction parameters to ensure a successful coupling.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during Suzuki coupling with trifluoromethylphenylboronic acids, with a focus on the role of temperature.
Issue 1: Low to No Product Yield
A low or non-existent yield is the most frequent problem. Before adjusting the temperature, it is crucial to ensure other reaction parameters are optimal.
Initial Checks:
-
Catalyst and Ligand Integrity: Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be effectively reduced in situ. For these challenging couplings, bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), are highly recommended to accelerate both oxidative addition and reductive elimination.[3]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[3] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Reagent Purity: Verify the purity of your trifluoromethylphenylboronic acid and your coupling partner. Boronic acids can degrade over time.
Temperature-Related Solutions:
If the initial checks do not resolve the issue, a careful adjustment of the reaction temperature is the next logical step.
| Observation | Potential Cause | Recommended Action | Scientific Rationale |
| No reaction at room temperature or low heat (e.g., 40-50 °C) | Insufficient thermal energy to overcome the activation barrier of the transmetalation step. | Gradually increase the reaction temperature in 10-15 °C increments. Typical temperature ranges for these couplings are between 70-110 °C.[3][5] | The electron-withdrawing CF₃ group deactivates the boronic acid, requiring more energy for the transfer of the aryl group to the palladium center.[4] |
| Reaction stalls after initial conversion | Catalyst deactivation at the current temperature. | Consider a different palladium precatalyst that is more thermally stable. Alternatively, a lower, more sustained temperature over a longer reaction time might be beneficial. | Some palladium catalysts are prone to thermal decomposition, forming inactive palladium black, especially at temperatures above 100 °C.[6][7] |
| Low yield despite high temperatures (e.g., >110 °C) | Substrate or product decomposition. Protodeboronation of the starting material. | Reduce the temperature and consider a more active catalyst/ligand system to compensate. Screen different solvents with appropriate boiling points. | High temperatures can lead to the degradation of sensitive functional groups on either coupling partner or the product. It can also accelerate side reactions.[8] |
Issue 2: Significant Protodeboronation
Protodeboronation is the undesired replacement of the boronic acid moiety with a hydrogen atom. This is a common side reaction, particularly with electron-deficient boronic acids at elevated temperatures.
Troubleshooting Protodeboronation:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[3]
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Employing anhydrous solvents and reagents can significantly mitigate protodeboronation.[3]
-
Temperature Control: High temperatures can exacerbate protodeboronation. If this side reaction is significant, reducing the reaction temperature is a critical step. It may be necessary to find a compromise between a temperature high enough to promote the desired reaction but low enough to minimize this side reaction.
Issue 3: Formation of Homocoupled Byproducts
The formation of biaryl products from the coupling of two boronic acid molecules is another common side reaction.
Minimizing Homocoupling:
-
Oxygen Exclusion: As mentioned, rigorous exclusion of oxygen is paramount.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.
-
Controlled Addition: In some instances, the slow addition of the trifluoromethylphenylboronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.[9]
Experimental Workflow & Protocols
General Protocol for Suzuki Coupling with Trifluoromethylphenylboronic Acid
This protocol provides a starting point for optimization.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), trifluoromethylphenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 10-15 minutes.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a preheated oil bath or heating block.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yield in Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I start my optimization for a Suzuki coupling with a trifluoromethylphenylboronic acid?
A1: A good starting point is typically between 70-80 °C. Reactions with these electron-deficient boronic acids often require more thermal energy than their electron-rich counterparts. If you see no reaction, you can incrementally increase the temperature.[3]
Q2: I am seeing my reaction mixture turn black at higher temperatures. What does this mean?
A2: The formation of a black precipitate is often indicative of palladium black, which is the result of catalyst decomposition.[6] This is an inactive form of palladium and will halt your reaction. If this occurs, you should consider lowering the temperature or using a more thermally stable palladium precatalyst and ligand system.
Q3: Can I run my reaction at room temperature?
A3: While some highly active catalyst systems can promote Suzuki couplings at room temperature, it is generally challenging for electron-deficient boronic acids like the trifluoromethylphenyl derivatives.[10][11] Elevated temperatures are usually necessary to achieve a reasonable reaction rate.
Q4: How does the position of the trifluoromethyl group on the phenyl ring affect the reaction?
A4: The position of the CF₃ group can have a steric and electronic effect. An ortho-CF₃ group can introduce significant steric hindrance, potentially slowing down the reaction further and requiring more specialized, bulky ligands to facilitate the coupling.[12] Meta and para positions will primarily exert an electronic effect, deactivating the boronic acid.
Q5: Is it better to use a trifluoromethylphenylboronic acid or its corresponding boronate ester?
A5: Boronate esters, such as the pinacol ester, are often more stable and less prone to protodeboronation than the corresponding boronic acids.[1] In cases where protodeboronation is a significant issue, switching to a boronate ester can be a beneficial strategy.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. oiccpress.com [oiccpress.com]
- 11. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Suzuki Coupling Purification
A-Z Guide for the Removal of Boronic Acid Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of post-Suzuki reaction purifications. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the removal of excess boronic acid and its byproducts can often be a significant challenge. This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
Troubleshooting Guide: Common Issues in Boronic Acid Removal
Issue 1: Persistent Boronic Acid Contamination in the Final Product
Symptoms:
-
NMR spectra show characteristic broad singlets for the B(OH)₂ group.
-
LC-MS analysis reveals a peak corresponding to the mass of the boronic acid starting material.
-
The final product has a greasy or sticky consistency.
Potential Causes & Solutions:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction where excess boronic acid remains.
-
Solution: Drive the reaction to completion by adding a slight excess of the aryl halide.[4] However, this may introduce a new purification challenge of removing the unreacted halide.
-
-
Ineffective Aqueous Extraction: Standard aqueous workups may not be sufficient, especially for polar products that have some water solubility.
-
Causality: Boronic acids are weakly acidic and can be converted into their more water-soluble boronate salts under basic conditions.[5]
-
Protocol: Basic Liquid-Liquid Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] This converts the boronic acid into its anionic boronate form, which is preferentially extracted into the aqueous layer.[5]
-
Separate the aqueous layer.
-
Wash the organic layer again with brine to remove any residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which can be less polar and more difficult to remove by simple extraction.[6]
-
Solution: The basic wash described above can also help to hydrolyze boroxines back to the boronic acid, facilitating their removal.
-
Issue 2: Product Degradation During Purification
Symptom:
-
TLC or LC-MS analysis shows the appearance of new, unidentified spots or peaks after attempting purification, particularly with silica gel chromatography.
Potential Cause & Solution:
-
Acid-Sensitivity of the Product on Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive functional groups on the desired product.[7]
-
Solution 1: Neutralized Silica Gel: Pre-treat the silica gel with a non-nucleophilic base like triethylamine. This can be done by preparing a slurry of the silica in the eluent containing a small percentage of triethylamine.[7]
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for column chromatography.[8]
-
Issue 3: Co-elution of Product and Boronic Acid Impurities During Chromatography
Symptom:
-
Fractions from column chromatography are consistently contaminated with both the desired product and the boronic acid impurity.
Potential Causes & Solutions:
-
Similar Polarity: The product and the boronic acid may have very similar polarities, making separation by normal-phase chromatography challenging.
-
Solution 1: Adjusting the Mobile Phase: Try a different solvent system. For polar compounds, a dichloromethane/methanol system might provide better separation than a hexane/ethyl acetate system.[4]
-
Solution 2: Reversed-Phase Chromatography: For polar or water-soluble compounds, reversed-phase chromatography (e.g., with a C18 stationary phase) can be highly effective. In this technique, polar compounds elute first.[7]
-
Solution 3: Derivatization: Convert the boronic acid into a more easily separable derivative. For instance, reaction with diethanolamine can form a crystalline adduct that may precipitate out of solution or have a significantly different polarity.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to be aware of in a Suzuki reaction besides unreacted boronic acid?
A1: Besides the starting materials, common byproducts include homocoupled products (where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves) and protodeboronation products (where the boronic acid group is replaced by a hydrogen atom).[7][10] The formation of homocoupled boronic acid products is often promoted by the presence of oxygen.[1][11]
Q2: When should I consider using solid-phase extraction (SPE) for purification?
A2: SPE is a powerful technique, particularly for the selective removal of boronic acids. There are specialized SPE cartridges containing a phenylboronic acid functionality that work on the principle of reversible covalent bonding.[12] This method is highly specific for compounds containing cis-diol groups, and can also be used to capture boronic acids.[12] SiliaBond DEAM and Diol are examples of silica-based scavengers that have proven effective in removing boronic acids.[13]
Q3: Is recrystallization a viable method for removing boronic acid impurities?
A3: Yes, recrystallization can be a very effective and scalable purification method, provided your product is a solid.[7][8] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the boronic acid impurity remains in the mother liquor.[7] Common solvents for recrystallizing biaryl products include ethanol, isopropanol, and ethyl acetate, or mixtures like ethanol/water.[2][7]
Q4: How can I detect residual boronic acid in my final product?
A4: Several analytical techniques can be used to detect and quantify residual boronic acid:
-
NMR Spectroscopy: ¹H NMR can show the characteristic signal for the boronic acid protons. ¹¹B NMR is also a very sensitive technique for detecting free boric acid.[14]
-
LC-MS: Liquid chromatography-mass spectrometry is a highly sensitive method for detecting boronic acids.[15]
-
TLC Staining: A simple and rapid colorimetric method involves staining the TLC plate with a curcumin solution, which forms a red complex with boron-containing compounds.[16]
-
HPLC with Post-Column Derivatization: For quantitative analysis, HPLC can be coupled with a post-column reaction with a reagent like alizarin, which forms a fluorescent complex with boronic acids, allowing for sensitive detection.[17]
Q5: Are there any "greener" or more environmentally friendly approaches to boronic acid removal?
A5: Using water as a solvent for the reaction and purification aligns with the principles of green chemistry.[3] Additionally, purification strategies that minimize solvent usage, such as recrystallization or SPE, are preferable to chromatography which can consume large volumes of solvent.
Visual Workflows and Data
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Comparison of Purification Techniques
| Purification Method | Pros | Cons | Best For |
| Liquid-Liquid Extraction (Basic Wash) | Simple, fast, and removes bulk acidic impurities.[4][5] | May not be effective for all boronic acids; potential for emulsions. | Initial workup to remove the majority of boronic acid. |
| Column Chromatography | Highly versatile and can separate complex mixtures. | Can be time-consuming and uses large amounts of solvent.[8] | Products that are not easily crystallized or have impurities with different polarities. |
| Recrystallization | Can yield highly pure material; scalable and economical.[7][8] | Only applicable to solid products; requires finding a suitable solvent system. | Crystalline solid products. |
| Solid-Phase Extraction (SPE) | Highly selective and can have high throughput.[12][13] | Can be more expensive; requires specific cartridges. | Targeted removal of boronic acids from complex mixtures. |
Experimental Protocols
Protocol: Basic Aqueous Wash for Boronic Acid Removal
-
Reaction Quench: After the Suzuki reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[4]
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Repeat (Optional): For stubborn impurities, repeat the basic wash.
-
Neutralization and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now depleted of the boronic acid impurity.
Protocol: Purification via Diethanolamine Adduct Formation
-
Dissolution: Dissolve the crude product containing the boronic acid impurity in a minimal amount of a suitable solvent like methylene chloride.[10]
-
Adduct Formation: Add diethanolamine (1.0 equivalent relative to the boronic acid) dropwise while stirring.[10]
-
Precipitation: A precipitate of the diethanolamine adduct of the boronic acid may form. Stir the resulting slurry for 10-15 minutes.[10]
-
Isolation: Isolate the solid product by vacuum filtration. The desired product should remain in the filtrate.
-
Workup: Wash the filtrate with a dilute acid (e.g., 1 M HCl) to remove any remaining diethanolamine, followed by a water and brine wash.
-
Drying and Concentration: Dry the organic layer and concentrate to obtain the purified product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. agilent.com [agilent.com]
- 13. silicycle.com [silicycle.com]
- 14. lube-media.com [lube-media.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. research.wur.nl [research.wur.nl]
Technical Support Center: Suzuki Coupling of Ortho-Substituted Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered during the Suzuki-Miyaura cross-coupling of sterically hindered ortho-substituted phenylboronic acids. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[1][2] However, when coupling partners bear ortho-substituents, especially on the phenylboronic acid, significant challenges arise. Steric hindrance around the reactive center can impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and unwanted side reactions.[3][4] This guide will address these specific issues head-on, providing both mechanistic insights and actionable solutions.
Troubleshooting Guide: Addressing Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
Q1: My Suzuki coupling with an ortho-substituted phenylboronic acid is resulting in very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with a sterically hindered substrate fails, a systematic evaluation of your reaction parameters is crucial. Here’s a checklist of initial points to consider:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are active and not degraded.[5] Phosphine ligands are susceptible to oxidation, so using fresh reagents stored under an inert atmosphere is critical.[5] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[3]
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[5][6] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent can be a significant source of catalyst deactivation.[5] Ensure your base is of high purity and anhydrous if the reaction conditions call for it.
-
Reactivity of the Coupling Partner: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[5] Coupling ortho-substituted phenylboronic acids with less reactive aryl chlorides is particularly challenging and often necessitates specialized, highly active catalyst systems.[5][7]
Q2: I suspect steric hindrance is the primary issue. How can I modify my reaction conditions to overcome this?
A2: Steric hindrance from ortho-substituents primarily slows down the transmetalation and reductive elimination steps of the catalytic cycle.[3] To overcome this, more forcing conditions and specialized catalyst systems are often required.
The Critical Role of Bulky, Electron-Rich Ligands
The choice of ligand is arguably the most critical factor for a successful coupling with sterically hindered substrates.[8] Bulky, electron-rich monodentate phosphine ligands are essential.[3][9] These ligands promote the crucial oxidative addition and reductive elimination steps.[4][10]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[3] Their bulkiness facilitates the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have shown excellent activity in couplings of sterically hindered aryl chlorides, even at room temperature.[3][7][11]
Below is a diagram illustrating the effect of bulky ligands on the catalytic cycle.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the boronic acid reagent is critical, as its structure dictates reactivity, stability, and ultimately, the efficiency of the coupling process. This guide provides an in-depth comparison of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid with other structurally relevant boronic acids, supported by mechanistic insights and comparative data to inform your synthetic strategy.
Structural Features and Predicted Reactivity
This compound is a uniquely substituted aromatic boronic acid. Its reactivity in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects originating from its two key substituents: the ortho-methoxycarbonyl group (-COOCH₃) and the meta-trifluoromethyl group (-CF₃) relative to the boronic acid moiety.
-
Electronic Effects : The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] Positioned at the meta position (or position 4 of the phenyl ring), its strong inductive effect (-I) decreases the electron density of the aromatic ring. This electronic pull is anticipated to increase the Lewis acidity of the boron center, which can influence the crucial transmetalation step of the catalytic cycle.[4][5] Generally, electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step.[6]
-
Steric Effects : The ortho-methoxycarbonyl group introduces significant steric bulk adjacent to the reactive boronic acid center.[4][7] Steric hindrance is a well-documented challenge in Suzuki-Miyaura couplings, often leading to lower reaction yields and requiring more demanding reaction conditions or specialized, bulky phosphine ligands to overcome.[8][9][10] This steric impediment can hinder the approach of the boronic acid to the palladium center during the transmetalation step.[8]
The interplay of these opposing factors—an activating electron-withdrawing group and a potentially deactivating sterically bulky group—makes this compound a fascinating case study in reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To understand the comparative performance, it's essential to consider the fundamental steps of the Suzuki-Miyaura catalytic cycle. The reaction is initiated by a palladium(0) catalyst and proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Phenylboronic Acid Isomers
For researchers at the forefront of drug discovery and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When this group is appended to a phenylboronic acid, it creates a powerful building block for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[3]
However, not all isomers of trifluoromethyl-phenylboronic acid are created equal. The position of the CF3 group—be it ortho, meta, or para—profoundly dictates the molecule's electronic and steric character, leading to significant differences in reactivity. This guide provides a detailed, evidence-based comparison of these three isomers, offering insights into the causality behind their performance in the crucial Suzuki-Miyaura coupling reaction to aid in your synthetic planning.
The Dueling Influences of the Trifluoromethyl Group
The reactivity of each isomer is governed by the interplay of two primary characteristics of the CF3 group:
-
A Strong Inductive Effect: The extreme electronegativity of the fluorine atoms creates a powerful, electron-withdrawing inductive effect (-I effect).[4][5] This effect increases the Lewis acidity of the boronic acid, which can be a critical factor in the catalytic cycle.
-
Significant Steric Bulk: The CF3 group is sterically demanding. When placed adjacent to the boronic acid moiety (the ortho position), it can physically obstruct the boron center's access to other reagents, most notably the palladium catalyst during cross-coupling.[5][6]
The position of the CF3 group determines which of these two effects dominates, establishing a clear hierarchy of reactivity among the isomers.
Physicochemical Properties: Acidity as a Reactivity Predictor
The Lewis acidity of a boronic acid, often quantified by its pKa value, is a key indicator of its potential reactivity. Phenylboronic acids are Lewis acids, not Brønsted acids; their acidity stems from the acceptance of a hydroxide ion to form a more nucleophilic tetrahedral boronate species, which is crucial for the transmetalation step in the Suzuki-Miyaura reaction.[6][7]
The introduction of the electron-withdrawing CF3 group is expected to increase acidity. While this holds true for the meta and para isomers, the ortho isomer presents a stark exception due to steric effects.[5]
| Isomer | Representative pKa Value | Comparison to Phenylboronic Acid (pKa ≈ 8.8) | Dominant Effect |
| ortho-Trifluoromethylphenylboronic Acid | ~9.5[4][6] | Less Acidic | Steric Hindrance: The bulky CF3 group inhibits the formation of the planar trigonal acid into the required tetrahedral boronate anion.[5][6] |
| meta-Trifluoromethylphenylboronic Acid | ~7.8[4][6] | More Acidic | Inductive Effect: The strong electron-withdrawing effect increases Lewis acidity, facilitating boronate formation. |
| para-Trifluoromethylphenylboronic Acid | ~7.8[4][6] | More Acidic | Inductive Effect: The strong electron-withdrawing effect is effectively transmitted through the phenyl ring, increasing Lewis acidity. |
This data clearly shows that while the electronic properties of the meta and para isomers are similar, the ortho isomer is a significant outlier. Its reduced acidity, despite the presence of a powerful electron-withdrawing group, is a direct consequence of steric inhibition—a phenomenon that will profoundly impact its performance in synthesis.[5][6]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the primary application for these reagents.[8][9] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10] The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is frequently the rate-determining step and is most sensitive to the properties of the boronic acid.[7][11]
References
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Influence of Phenylboronic Acid Substitution on Suzuki Coupling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3] A critical factor influencing the success and yield of the Suzuki coupling is the nature of the substituents on the phenylboronic acid. This guide provides an in-depth comparison of Suzuki coupling yields with differently substituted phenylboronic acids, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The three primary steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a preferred tool for this purpose, offering mild conditions and broad functional group tolerance. The choice of the organoboron reagent is paramount to the success of these transformations. This guide provides an in-depth technical analysis of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid, a sophisticated building block increasingly employed in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.
The Strategic Advantage: Unpacking the Role of Substituents
The utility of this compound in Suzuki-Miyaura coupling is derived from the synergistic effects of its substituents. The trifluoromethyl (CF₃) group at the 4-position and the methoxycarbonyl (CO₂Me) group at the 2-position create a unique electronic and steric environment that enhances its performance compared to simpler phenylboronic acids.
The trifluoromethyl group is a potent electron-withdrawing group. This electronic effect increases the acidity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle.[1] Furthermore, the incorporation of trifluoromethyl groups into bioactive molecules is a well-established strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2]
The ortho-methoxycarbonyl group can also play a significant role. While ortho substituents can sometimes introduce steric hindrance, they can also offer advantageous chelation effects with the palladium catalyst, influencing the reaction's regioselectivity and efficiency.[3] The ester functionality also provides a valuable synthetic handle for further molecular elaboration.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are not extensively available in the literature, the expected performance of this compound can be inferred from the established principles of substituent effects in Suzuki-Miyaura reactions. To illustrate these anticipated advantages, the following table presents a hypothetical comparison of this reagent with several alternatives in a model coupling reaction with 4-bromoanisole. The yields for the alternative reagents are based on typical literature values for similar reactions.
Table 1: Comparative Performance of Phenylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole (Illustrative)
| Boronic Acid | Key Features | Expected Yield (%) | Rationale for Performance |
| This compound | Strong electron-withdrawing CF₃ group; ortho-ester functionality | >90% (estimated) | The potent electron-withdrawing nature of the CF₃ group is expected to accelerate the transmetalation step, leading to high yields. The ortho-ester may offer beneficial chelation effects. |
| 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing CF₃ group | 85-95% | The electron-withdrawing CF₃ group generally leads to high coupling efficiency. |
| 2-(Methoxycarbonyl)phenylboronic acid | ortho-ester functionality | 80-90% | The ortho-ester can provide some electronic activation and potential chelation, though less pronounced than the CF₃-substituted analog. |
| Phenylboronic acid | Unsubstituted (baseline) | 70-85%[4][5] | Serves as a baseline for comparison. Yields are generally good but can be lower than electronically activated systems. |
Note: The yield for the title compound is an educated estimate based on the known electronic effects of its substituents. The yields for the other boronic acids are representative of values found in the literature for similar Suzuki-Miyaura reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The enhanced reactivity of this compound can be understood within the context of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing substituents are believed to primarily influence the transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a detailed methodology for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This procedure is based on established methods and can be adapted for various substrates.[6][7][8]
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound represents a highly advantageous building block for the synthesis of complex biaryl structures. The combined electronic effects of the trifluoromethyl and methoxycarbonyl substituents are poised to enhance reaction rates and yields in Suzuki-Miyaura cross-coupling reactions. While further direct comparative studies would be beneficial, the existing body of knowledge on substituent effects in palladium catalysis strongly supports its utility for researchers and drug development professionals seeking to construct intricate molecular architectures with high efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Coupling with 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
Introduction: Navigating the Challenges of a Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of biaryl and heteroaryl structures has become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
However, the elegance of this reaction is often tested by the nature of its coupling partners. This guide focuses on a particularly challenging substrate: 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid . This molecule presents a dual challenge for catalysis:
-
Steric Hindrance: The ortho-methoxycarbonyl group physically obstructs the boron center, impeding its approach to the palladium complex during the critical transmetalation step.
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, further slowing the rate of transmetalation.
These factors significantly increase the propensity for a common and fatal side reaction: protodeboronation, where the boronic acid moiety is cleaved from the aryl ring by the basic reaction medium, leading to reduced yields and the formation of undesired byproducts.[3][4]
This guide provides a comparative analysis of various palladium catalyst systems, moving from traditional approaches to state-of-the-art solutions. We will dissect the mechanistic reasoning behind catalyst selection and provide field-proven protocols to empower researchers to overcome the hurdles presented by this and other similarly demanding substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To effectively choose a catalyst, one must first understand the fundamental mechanism of the reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]
The cycle consists of three key steps:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated organoboron compound (Ar²-B(OR)₃⁻) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex. This is often the rate-determining step, especially for challenging substrates.[7]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) are expelled from the palladium center as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the steric and electronic hindrances create a high activation barrier for the transmetalation step. A successful catalyst must accelerate this step to outpace the competing protodeboronation pathway.
Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts reflects the ongoing quest to couple ever-more-challenging substrates. The choice of ligand bound to the palladium center is paramount to success.
| Catalyst System | Ligand Type | Key Characteristics | Performance with Hindered/Deactivated Substrates |
| Pd(PPh₃)₄ | Traditional (Triphenylphosphine) | Air-stable, classic catalyst. | Poor to moderate. Requires high temperatures and catalyst loadings; often results in low yields due to slow transmetalation and significant protodeboronation.[1][8] |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, Electron-Rich Monophosphine | Steric bulk promotes the formation of highly reactive monoligated Pd(0) species, accelerating oxidative addition.[1][9] | Good. Significantly improves reaction rates and allows for coupling at lower temperatures compared to traditional catalysts.[9] |
| Pd-NHC Complexes | N-Heterocyclic Carbene (NHC) | Strong σ-donating ligands form robust, highly active catalysts. Excellent thermal stability. | Excellent. The strong Pd-C bond and potent electron donation efficiently drive the reaction, even for tetra-ortho-substituted biaryls.[10] |
| Buchwald Precatalysts | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines. Precatalysts allow for the rapid and clean in-situ formation of the active L₁Pd(0) species.[4][11] | Superior. Designed specifically for challenging substrates. The rapid catalyst activation minimizes boronic acid decomposition, leading to high yields under mild conditions.[4][11] |
Field-Proven Experimental Protocol
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using a state-of-the-art Buchwald precatalyst.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Condenser and inert gas (Argon or Nitrogen) manifold
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL round-bottom flask, add 4-bromoanisole (e.g., 1 mmol, 187 mg), this compound (1.2 mmol, 317 mg), SPhos Pd G3 (0.02 mmol, 17 mg), and K₃PO₄ (3 mmol, 637 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Causality Behind Experimental Choices
-
Why a Precatalyst? As discussed, substrates prone to protodeboronation require the coupling reaction to be as fast as possible. A precatalyst, like SPhos Pd G3, is designed to rapidly release the highly active monoligated L-Pd(0) species upon heating, initiating the catalytic cycle almost instantaneously.[4][11] This minimizes the time the boronic acid spends in the basic solution before coupling can occur.
-
Why K₃PO₄ as a Base? The base is crucial for activating the boronic acid by forming the corresponding boronate anion, which is the active species in the transmetalation step.[12] K₃PO₄ is a moderately strong base that is effective in this role. While stronger bases like KOt-Bu can be used, they can also accelerate the undesired protodeboronation.[13] K₃PO₄ often provides the optimal balance for sensitive substrates.
-
Why a Dioxane/Water Solvent System? This biphasic system is common for Suzuki couplings. Dioxane effectively dissolves the organic coupling partners and the catalyst, while the water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species.[14]
By understanding the interplay between the catalyst, base, and solvent, researchers can rationally design protocols that maximize the yield of the desired product while minimizing side reactions, even when faced with the most challenging of substrates.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
assessing the stability of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid versus its pinacol ester
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern synthetic chemistry, particularly within drug discovery, the choice of reagents can profoundly impact the efficiency, reproducibility, and ultimate success of a synthetic campaign. Arylboronic acids and their derivatives are cornerstone building blocks, primarily for their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, the intrinsic stability of these crucial reagents is a critical parameter that warrants careful consideration. This guide provides an in-depth comparative analysis of the stability of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid and its corresponding pinacol ester, offering experimental insights to inform your selection process.
The Stability Conundrum: A Tale of Two Boron Species
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive in cross-coupling reactions, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability.[1] Boronic acids are susceptible to several degradation pathways, most notably protodeboronation and oxidation, which can compromise their purity over time and lead to inconsistent reaction yields.[1][2]
Conversely, boronic esters, particularly pinacol esters, offer significantly enhanced stability.[1] The formation of a cyclic boronate ester with pinacol protects the boron atom, rendering the molecule less susceptible to degradation. This increased stability translates to a longer shelf life, greater tolerance to air and moisture, and easier handling and purification.[3]
Key Degradation Pathways: The Arch-Nemesis of Boronic Acids
Understanding the mechanisms by which boronic acids degrade is crucial for appreciating the protective role of the pinacol ester.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is a common and often undesired side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura coupling.[4][5] The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors like pH and the electronic nature of the organic substituent.[4] The reaction can proceed through both acid-catalyzed and base-catalyzed mechanisms.[4]
Caption: Fig. 1: Simplified schematic of protodeboronation.
For this compound, the presence of the electron-withdrawing trifluoromethyl group can influence its susceptibility to protodeboronation, a factor that is mitigated by conversion to the pinacol ester.
Oxidative Deboronation: The Peril of Reactive Oxygen Species
Boronic acids are also prone to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[2][6] The empty p-orbital of the boron atom is susceptible to nucleophilic attack by species like hydrogen peroxide, leading to the formation of an unstable intermediate that readily hydrolyzes to an alcohol (phenol in the case of arylboronic acids) and boric acid.[6] This degradation pathway is a significant concern, especially in biological contexts or when reactions are run under an air atmosphere.[2][7]
Caption: Fig. 2: Oxidative degradation of an arylboronic acid.
Head-to-Head Comparison: Stability Under Scrutiny
The enhanced stability of the pinacol ester of this compound can be attributed to the steric bulk of the pinacol group, which physically shields the boron atom from attack by water, oxygen, and other nucleophiles.[3] The formation of the five-membered dioxaborolane ring also reduces the Lewis acidity of the boron center, further contributing to its stability.
| Property | This compound | This compound Pinacol Ester |
| Physical Form | Typically a solid | Often a crystalline solid[1] |
| Handling | Requires careful handling to minimize exposure to air and moisture | Easier to handle, less sensitive to air and moisture |
| Shelf Life | Shorter, prone to degradation over time | Longer, can be stored for extended periods with minimal degradation |
| Purification | Can be challenging due to potential for degradation on silica gel | Generally stable to silica gel chromatography[3][8] |
| Reactivity | More reactive in cross-coupling reactions[1] | Less reactive, often requires in situ hydrolysis to the boronic acid[1] |
Experimental Assessment of Stability
To provide a quantitative basis for comparison, standardized experimental protocols can be employed to assess the hydrolytic and oxidative stability of both the boronic acid and its pinacol ester.
Experimental Protocol 1: Hydrolytic Stability Assessment via ¹H NMR
This protocol allows for the real-time monitoring of hydrolysis by tracking the disappearance of the starting material and the appearance of the hydrolyzed product.
Materials:
-
This compound
-
This compound pinacol ester
-
Deuterated solvent (e.g., Acetone-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare stock solutions of the boronic acid, pinacol ester, and internal standard in the deuterated solvent of known concentrations.
-
In an NMR tube, combine a known volume of the boronic acid or pinacol ester stock solution with a known volume of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 5, 15, 30, 60, 120 minutes).
-
Integrate the signals corresponding to the starting material and the hydrolyzed product relative to the internal standard.
-
Plot the concentration of the starting material as a function of time to determine the rate of hydrolysis.
Caption: Fig. 3: Workflow for hydrolytic stability assessment.
Experimental Protocol 2: Oxidative Stability Assessment via HPLC
This protocol evaluates the susceptibility of the compounds to oxidation by monitoring their degradation in the presence of an oxidizing agent.
Materials:
-
This compound
-
This compound pinacol ester
-
Solvent (e.g., acetonitrile/water mixture)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable column (e.g., C18)
-
Quenching agent (e.g., sodium thiosulfate)
Procedure:
-
Prepare standard solutions of the boronic acid and pinacol ester in the chosen solvent at a known concentration.
-
To a stirred solution of the boronic acid or pinacol ester, add a defined amount of the oxidizing agent.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of the quenching agent.
-
Analyze the quenched sample by HPLC to determine the concentration of the remaining starting material.
-
Plot the concentration of the starting material as a function of time to determine the rate of oxidation.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is ultimately a strategic one, dictated by the specific demands of the synthetic route.
Choose the boronic acid when:
-
Maximizing reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
The reaction conditions can be carefully controlled to minimize degradation.
Choose the pinacol ester when:
-
Long-term storage and stability are paramount.
-
Ease of handling and purification by chromatography are critical.
-
The reaction is part of a multi-step synthesis where reagent purity is essential for subsequent steps.
For applications in drug development and high-throughput screening, the superior stability and handling characteristics of the pinacol ester often make it the more prudent choice, despite its potentially lower reactivity. The reliability and reproducibility afforded by the pinacol ester can outweigh the benefits of a faster reaction time, ultimately leading to a more robust and scalable synthetic process.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
A Senior Application Scientist's Guide to Suzuki Couplings with Electron-Deficient Phenylboronic Acids
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryls and conjugated systems.[1][2][3][4] First reported by Suzuki and Miyaura in 1981, its power lies in the high functional group tolerance and the relatively benign nature of its organoboron reagents.[2][5] However, as with any powerful tool, its limits are often tested by challenging substrates. Among the most notorious of these are electron-deficient phenylboronic acids.
For researchers in drug development and materials science, the ability to couple electron-deficient aromatic systems is critical. These motifs are prevalent in pharmaceuticals and organic electronics. Yet, their synthesis via Suzuki coupling is frequently plagued by low yields and competing side reactions. This guide provides a comprehensive comparison of strategies and experimental conditions, moving beyond simple protocols to explain the underlying mechanistic principles that govern success. We will dissect the roles of catalysts, ligands, bases, and solvents, offering field-proven insights to empower researchers to overcome the unique hurdles presented by these less reactive coupling partners.
The Core Mechanistic Challenge: Sluggish Transmetalation and Protodeboronation
The efficacy of the Suzuki coupling hinges on a delicate balance between three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] While the oxidative addition of an aryl halide to the Pd(0) catalyst is often the rate-determining step, the electronic nature of the boronic acid directly impacts the crucial transmetalation step.
Electron-deficient phenylboronic acids are inherently less nucleophilic.[6] This reduced nucleophilicity slows the rate of transmetalation, where the organic group is transferred from the boron atom to the palladium center.[6][7] This sluggishness creates a kinetic window for a destructive side reaction to dominate: protodeboronation .
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the valuable boronic acid functional group with a simple hydrogen atom.[8] This undesired reaction is often accelerated by the very basic and aqueous conditions typically employed to activate the boronic acid for transmetalation, creating a frustrating catch-22 for the synthetic chemist.[7][8] Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway.[5][7]
Comparative Analysis of Reaction Components
Success with electron-deficient partners requires careful optimization of every component of the reaction. The goal is to accelerate the desired transmetalation step while suppressing protodeboronation.
Ligand Selection: The Engine of the Catalyst
The choice of ligand is paramount. For challenging substrates, simple phosphine ligands like PPh₃ are often insufficient. Modern catalyst systems rely on bulky, electron-rich ligands that promote both oxidative addition and the final reductive elimination step, while stabilizing the palladium center.[2][6]
| Ligand Class | Examples | Key Features & Rationale | Typical Application |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly bulky and electron-donating. The steric bulk promotes reductive elimination, while the electron-rich nature accelerates oxidative addition.[6] | The "gold standard" for many difficult couplings, including those with electron-deficient boronic acids and sterically hindered substrates.[6][7] |
| Dialkylbiaryl Phosphines | cataCXium® A, BrettPhos | Possess a P(dialkyl) moiety on one of the biaryl rings, offering a different steric and electronic profile. | Often show high activity and are effective in a broad range of challenging couplings. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Extremely electron-rich and sterically demanding. They form highly active, monoligated Pd(0) species.[2][4] | Very effective for coupling unreactive aryl chlorides, but can be sensitive to air.[2][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Often provide high thermal stability. | Useful in high-temperature reactions and for substrates where phosphine ligands may fail.[6] |
The Base: More Than Just an Activator
The base plays a dual role: it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates transmetalation.[4][7] However, a strong base in the presence of water can also accelerate protodeboronation.[7] The choice of base is therefore a critical balancing act.
| Base | Strength | Solubility & Notes | Rationale for Electron-Deficient Partners |
| Potassium Phosphate (K₃PO₄) | Strong | Moderately soluble in organic solvents. Often used as a fine powder. | A powerful base that can effectively promote the slow transmetalation of electron-deficient boronates.[6][7] A common first choice for difficult couplings. |
| Cesium Carbonate (Cs₂CO₃) | Strong | More soluble than K₃PO₄ in many organic solvents. | Similar to K₃PO₄, its strength can overcome the high activation barrier for transmetalation. Often used with sterically hindered substrates.[6][7] |
| Potassium Fluoride (KF) / Cesium Fluoride (CsF) | Mild | KF has limited solubility; CsF is more soluble. | Fluoride ions are thought to form a highly nucleophilic trifluoroborate species in situ. These are milder bases, which can significantly reduce the rate of protodeboronation, making them ideal for sensitive heteroaryl and polyfluoroaryl boronic acids.[7][10][11] |
| Organic Bases (e.g., DBU, Et₃N) | Mild | Soluble in organic solvents. | Generally not strong enough to promote the transmetalation of electron-deficient boronic acids and are less commonly used for this purpose. |
Advanced Strategies: Protecting the Boronic Acid
When optimizing ligands and bases is insufficient, a powerful strategy is to temporarily "mask" the boronic acid functional group. By converting the boronic acid into a more stable derivative, protodeboronation can be largely suppressed. These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions.[8]
-
Pinacol Boronic Esters (BPin): More stable to chromatography and storage than boronic acids.[7][12] They are common coupling partners but still require a strong base for activation.
-
Trifluoroborate Salts (BF₃K): These crystalline, air-stable solids are highly resistant to protodeboronation.[7] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[8]
-
MIDA Boronates: Exceptionally stable, crystalline solids that are robust enough to withstand harsh conditions, including chromatography.[7][8] They are particularly useful for multi-step syntheses where the boron functionality needs to be carried through several transformations before the final coupling.
Field-Proven Experimental Protocols
The following protocols are representative examples for successfully coupling electron-deficient phenylboronic acids, based on robust methodologies reported in the literature.
Protocol 1: General Coupling of an Electron-Deficient Aryl Chloride using a Buchwald Ligand
This protocol is a robust starting point for coupling electron-deficient boronic acids with challenging aryl chlorides.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the electron-deficient phenylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[6]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the biarylphosphine ligand (e.g., XPhos, 1.5-3 mol% if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, concentration ~0.1-0.5 M). The solvent must be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles to prevent catalyst oxidation.[7]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting reagent is observed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a Base-Sensitive Boronic Acid using a Fluoride Base
This protocol is tailored for highly sensitive boronic acids, such as polyfluorinated or certain heteroaromatic substrates, where protodeboronation is a major concern.
-
Vessel Preparation: To an oven-dried reaction vial with a stir bar, add the aryl bromide or triflate (1.0 equiv) and the sensitive boronic acid (1.2 equiv).
-
Catalyst and Base Addition: Under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and cesium fluoride (CsF, 3.0 equiv).[11]
-
Solvent Addition: Add degassed isopropanol or THF. Protic solvents like isopropanol can be surprisingly effective with fluoride bases.[11]
-
Reaction: Seal the vial and heat to 60-80 °C. Lower temperatures are often sufficient and can help minimize decomposition.[7]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Conclusion and Future Outlook
Successfully performing Suzuki couplings with electron-deficient phenylboronic acids is a matter of understanding and controlling the kinetics of the catalytic cycle. The primary challenge is to accelerate the inherently slow transmetalation step while mitigating the competing protodeboronation side reaction. This is achieved through a synergistic combination of highly active, bulky, electron-rich ligands, carefully chosen bases that balance activation with stability, and, where necessary, the use of protected boronic acid derivatives. As catalyst development continues to advance, we can expect the emergence of even more robust systems that operate at lower temperatures and catalyst loadings, further expanding the synthetic utility of these valuable but challenging building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
Evaluating the Substrate Scope of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid: A Comparative Guide for Cross-Coupling Applications
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of the boronic acid coupling partner is paramount to achieving high efficiency, broad functional group tolerance, and desired product yields. This guide provides an in-depth evaluation of the substrate scope of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid , a sophisticated building block, by comparing its anticipated performance with alternative reagents, grounded in mechanistic principles and supported by data from analogous systems.
Introduction: The Structural Rationale of a Multifunctional Reagent
This compound is a uniquely substituted aromatic boronic acid. Its utility in Suzuki-Miyaura coupling is dictated by the interplay of its constituent functional groups: the boronic acid moiety, an ortho-methoxycarbonyl group, and a para-trifluoromethyl group.
-
The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group enhances the Lewis acidity of the boron atom, which can influence the transmetalation step in the catalytic cycle. Furthermore, the -CF₃ group is a valuable pharmacophore, often improving metabolic stability, lipophilicity, and binding affinity of drug candidates.
-
The Methoxycarbonyl Group (-CO₂Me): Positioned ortho to the boronic acid, this ester group introduces significant steric hindrance around the reaction center. This steric bulk can play a crucial role in the kinetics of the coupling reaction and may influence the regioselectivity in certain applications. Its electron-withdrawing nature further modulates the electronic properties of the boronic acid.
-
The Boronic Acid [-B(OH)₂]: This functional group is the cornerstone of the Suzuki-Miyaura reaction, participating in the key transmetalation step with the palladium catalyst.
The combination of these features makes this compound a reagent of interest for introducing highly functionalized phenyl moieties in complex molecule synthesis.
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Considerations
The performance of a boronic acid in the Suzuki-Miyaura coupling is intrinsically linked to its behavior within the catalytic cycle. A generalized representation of this cycle is depicted below. The key steps influenced by the boronic acid's structure are the transmetalation and, to a lesser extent, the potential for side reactions like protodeboronation.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Performance Analysis and Substrate Scope Evaluation
Coupling with Aryl Halides
The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl.
Table 1: Predicted Performance with Various Aryl Halides
| Aryl Halide Partner | Substituent Type | Predicted Reactivity with this compound | Rationale & Comments |
| 4-Bromoanisole | Electron-donating | Good to Excellent | Electron-donating groups on the aryl halide can slow the oxidative addition step, but aryl bromides are generally reactive enough for efficient coupling. |
| 4-Bromobenzonitrile | Electron-withdrawing | Excellent | Electron-withdrawing groups on the aryl halide accelerate the oxidative addition step, leading to high yields. |
| 2-Bromotoluene | Sterically hindered | Moderate to Good | The ortho-substituent on the aryl halide, combined with the steric bulk of the boronic acid, may necessitate more forcing conditions (higher temperature, stronger base, or bulkier phosphine ligands). |
| 4-Chloroacetophenone | Electron-withdrawing (Aryl Chloride) | Moderate | Aryl chlorides are less reactive than aryl bromides. Successful coupling will likely require a specialized catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step. |
Comparison with Structurally Related Boronic Acids
Table 2: Comparative Evaluation of Phenylboronic Acids
| Boronic Acid | Key Structural Features | Predicted Performance Comparison |
| This compound | Ortho-ester (steric hindrance, electron-withdrawing), Para-CF₃ (strong electron-withdrawing) | Likely to be less reactive than its unhindered para-isomer due to sterics, but the strong electron-withdrawing nature of the substituents may enhance the rate of transmetalation. |
| 4-(Trifluoromethyl)phenylboronic acid | Para-CF₃ (strong electron-withdrawing) | Generally exhibits high reactivity due to the electron-withdrawing CF₃ group. Serves as a good benchmark for the electronic effect of the CF₃ group. |
| 2-(Methoxycarbonyl)phenylboronic acid | Ortho-ester (steric hindrance, electron-withdrawing) | The ortho-ester group can lead to lower yields compared to the para-isomer due to steric hindrance. |
| 4-(Methoxycarbonyl)phenylboronic acid | Para-ester (electron-withdrawing) | Generally a reactive coupling partner due to the electron-withdrawing nature of the ester group. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
The flask is sealed with a septum, and the atmosphere is exchanged with argon or nitrogen.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: The mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and water (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion and Outlook
This compound is a highly functionalized building block with significant potential in organic synthesis. Its electronic properties, conferred by the trifluoromethyl and methoxycarbonyl groups, suggest it will be a reactive coupling partner, particularly with electron-neutral and electron-deficient aryl bromides and iodides. The primary challenge to its reactivity is the steric hindrance imposed by the ortho-methoxycarbonyl group, which may necessitate the use of optimized catalyst systems and reaction conditions, especially when coupling with other sterically demanding partners or less reactive aryl chlorides.
For researchers in drug discovery and materials science, the ability to introduce this specific trifluoromethyl- and ester-bearing phenyl moiety offers a valuable tool for molecular design. Future work should focus on the systematic experimental validation of its substrate scope to fully unlock its synthetic potential.
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory.
Core Principle: Hazard-Aware Waste Management
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is limited, the structural motifs—a phenylboronic acid and a trifluoromethyl group—necessitate a cautious approach based on established data for analogous compounds.
Hazard Profile Analysis:
Phenylboronic acids are generally classified as irritants and can be harmful if swallowed or inhaled.[1][2][3] The presence of the trifluoromethyl (CF3) group places this compound in the broader category of organofluorine compounds, which require special consideration due to their environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued specific guidance for per- and polyfluoroalkyl substances (PFAS), a family of chemicals that includes compounds with a CF3 moiety, due to their stability and potential for bioaccumulation.[4][5]
Therefore, all waste containing this compound must be treated as hazardous, ensuring it does not enter standard waste streams or sewer systems.[6][7]
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity, Oral | Harmful if swallowed. | Based on data for analogous compounds like Phenylboronic acid and 4-Trifluoromethylphenylboronic acid.[2][8] |
| Skin Corrosion/Irritation | May cause skin irritation. | A common characteristic of phenylboronic acid derivatives.[8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact can lead to significant eye damage.[8][9] |
| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life. | The trifluoromethyl group contributes to the molecule's stability and persistence in the environment.[10] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Proper protection is non-negotiable. Handling of this compound, whether in pure form or as waste, requires a stringent PPE protocol to prevent exposure.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11] A face shield may be necessary for splash-prone operations.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[12]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[9]
Spill Management Protocol
Accidents can happen. An immediate and correct response to a spill is critical to mitigating risk.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel. Work within a fume hood if possible or ensure the area is well-ventilated.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[9][13] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand) and collect the mixture into a designated waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[14]
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle is that all waste containing this compound must be collected and transferred to a licensed hazardous waste disposal facility.[1][2][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][15]
Step 1: Waste Segregation
-
Why it's critical: Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Procedure: Collect waste containing this compound in a dedicated container. Do not mix it with other chemical wastes such as strong oxidizing agents, strong acids, or strong bases.[1][8][16] Keep solid and liquid waste streams separate.[11]
Step 2: Containerization
-
Why it's critical: Proper containment prevents leaks and ensures the safety of personnel handling the waste.
-
Procedure: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7][11] The container must be in good condition, free of cracks or residue on the outside. Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]
Step 3: Labeling
-
Why it's critical: Accurate labeling is a regulatory requirement and ensures that everyone who handles the container knows its contents and associated hazards.
-
Procedure: Label the waste container clearly and legibly.[17] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
Step 4: Temporary On-Site Storage
-
Why it's critical: Safe storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and have secondary containment to catch any potential leaks.[11][17]
Step 5: Arranging for Professional Disposal
-
Why it's critical: Only licensed professionals are equipped to handle and dispose of hazardous chemical waste in a compliant and environmentally sound manner.
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7] Follow their specific procedures for waste collection requests. Chemical waste generators are legally responsible for ensuring their waste is managed correctly from "cradle to grave."[6][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. regulations.gov [regulations.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. vumc.org [vumc.org]
- 15. laballey.com [laballey.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. ptb.de [ptb.de]
A Senior Application Scientist's Guide to Handling 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for the safe handling of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid (CAS 1072951-42-8). While specific safety data for this exact molecule is limited, a rigorous assessment based on structurally analogous compounds, such as 4-(Trifluoromethyl)phenylboronic acid, allows us to establish a robust safety protocol. This compound should be handled with the assumption that it is harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2]
Hazard Assessment: The Rationale for Caution
Understanding the "why" behind safety protocols is critical. The trifluoromethyl and boronic acid functional groups necessitate specific precautions. Boronic acids, while generally stable solids, can be irritants.[3][4] The trifluoromethyl group can lead to the release of hazardous decomposition products like hydrogen fluoride under fire conditions.[1][5]
Therefore, this compound is classified based on its analogs with the following potential hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[2]
-
Incompatibility: Reacts with strong oxidizing agents and strong bases.[3][5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. Engineering controls, such as a chemical fume hood, are the primary line of defense, supplemented by a comprehensive suite of personal gear.
| PPE Category | Specification | Rationale & Expert Insight |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of the solid compound must occur within a properly functioning fume hood to prevent inhalation of airborne particulates.[3][6] Verify the hood's certification date and check the airflow monitor before beginning work. |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required over goggles when there is a splash or dust generation risk. | Protects eyes from dust particles and accidental splashes.[3][5][7] A face shield offers a broader barrier of protection during bulk transfers or when a reaction's exotherm is unknown. |
| Hand Protection | Chemically resistant nitrile gloves. | Provides a barrier against skin contact.[7] Always inspect gloves for tears or punctures before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Never reuse disposable gloves. |
| Body Protection | Flame-resistant lab coat (fully buttoned), long pants, and fully enclosed, chemical-resistant shoes. | Protects skin from accidental spills and contact.[7][8] Cotton or Nomex® fabrics are preferred over synthetic materials like polyester, which can melt and adhere to skin in a fire. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) if dust generation is unavoidable despite engineering controls. | Required to prevent the inhalation of fine dust particles that may not be fully contained by the fume hood's airflow during certain operations like weighing.[3][7] Respirator use must be part of your institution's formal respiratory protection program. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes risk and ensures procedural consistency.
Step 1: Preparation & Pre-Handling
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[6]
-
Locate Safety Equipment: Confirm immediate access to a safety shower and an eyewash station before bringing the chemical into the work area.[5]
-
Assemble Materials: Prepare a designated, clean workspace within the fume hood. Have all necessary spatulas, weighing papers, and reaction vessels ready to minimize movement and time.
-
Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily available.
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before handling the container.
-
Transfer & Weighing: Keep the container tightly closed when not in use.[7] When transferring the solid, use a spatula and gentle motions to avoid generating dust.[1][7] If possible, weigh the material on a tared weighing paper or directly into the receiving vessel within the fume hood.
-
Post-Transfer: Immediately and securely close the primary container.
Step 3: Post-Handling & Decontamination
-
Clean Workspace: Wipe down the work area within the fume hood, the spatula, and any other equipment with an appropriate solvent to remove residual chemical. Treat all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]
Caption: Safe Handling Workflow for Phenylboronic Acids.
Disposal Plan: Waste Management Protocol
Improper disposal can lead to environmental contamination and personal injury. This chemical must be treated as hazardous waste.[3]
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific, sealed container for "Hazardous Waste: this compound".[3] The label must include the start date of waste accumulation.
-
Segregation: This waste stream is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][5] Ensure the waste container is stored separately from these materials in a designated satellite accumulation area within the laboratory.
Step 2: Waste Accumulation
-
Container: Use a durable, sealable plastic or glass container that is compatible with the chemical.[9] The original product container can be used if it is in good condition.[3]
-
Solid Waste: Place unwanted solid compound, contaminated weighing papers, and contaminated gloves directly into the designated hazardous waste container.[3]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[3]
Step 3: Final Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the only authority for the final disposal of hazardous chemical waste.[3][10] Contact them to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your EHS department, providing the full chemical name, quantity, and hazard classification.[3]
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. fishersci.com [fishersci.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. sciencing.com [sciencing.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
